molecular formula C6H12N2·2HBr B1168815 3-hydroxy-polydeoxycholic acid CAS No. 115349-14-9

3-hydroxy-polydeoxycholic acid

Cat. No.: B1168815
CAS No.: 115349-14-9
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Description

Historical Context and Discovery of Polymeric Bile Acid Metabolites

The journey into understanding polymeric bile acid metabolites is rooted in the broader historical study of bile acids themselves. Bile acids, a class of steroid acids found predominantly in mammalian bile, have been a subject of scientific inquiry for centuries. wikipedia.orgnih.gov Early structural elucidations of bile acids, including the proposal of their characteristic four-ring steroid nucleus, date back to 1927. nih.govnih.gov Deoxycholic acid (DCA), the monomeric precursor to 3-hydroxy-polydeoxycholic acid, was identified as a secondary bile acid, formed through the microbial transformation of primary bile acids like cholic acid within the intestinal lumen. nih.govnih.govpatsnap.comwikipedia.org

While the "discovery" of naturally occurring, pre-formed polymeric bile acid metabolites as a distinct class has not been widely documented, the historical context of these compounds largely pertains to the systematic investigation and synthesis of bile acid-derived polymers. Early investigations into the polymerization of bile acids, or their utilization as templates for polymerization, represent a pivotal point in the development of these polymeric materials. For instance, pioneering work in the 1970s demonstrated the use of deoxycholic acid as a host matrix for inclusion polymerization. mdpi.comrsc.org In these early studies, monomers like 2,3-disubstituted butadienes were successfully polymerized within the crystal channels of deoxycholic acid through gamma-ray irradiation, yielding highly stereoregular polymers. mdpi.comrsc.org This showcased deoxycholic acid's capacity to facilitate controlled polymerization processes, marking an early chapter in the engineered creation of polymeric bile acid structures. mdpi.comrsc.org The synthesis of various bile acid-based polymers has been a subject of extensive research, highlighting their deliberate creation rather than the isolation of naturally occurring polymeric forms. cdnsciencepub.comresearchgate.net

Nomenclature and Chemical Classification within Steroidal Polymers

This compound is systematically named to reflect its chemical origins and structure. Beyond its common name, it is also known as 3α-hydroxy-polydeoxycholate or cholan-24-oic acid, 3,12-dihydroxy-, (3α,5β,12α)-, homopolymer, clearly indicating its polymeric nature and its derivation from deoxycholic acid. ontosight.ai

Chemically, this compound is classified within the broad category of steroidal polymers. Steroids are organic compounds characterized by a hydrogenated cyclopentanophenanthrene carbon skeleton, typically comprising four fused rings. libretexts.org Bile acids, as a subgroup of steroids, possess a rigid hydrophobic steroid nucleus made up of four condensed rings (labeled A, B, C, and D) and a flexible side alkyl chain terminating in a carboxyl group. wikipedia.orgnih.govnih.govmdpi.comresearchgate.net A distinguishing feature of deoxycholic acid and its derivatives is the cis configuration of the linkage between rings A and B, which imparts a characteristic bent shape to the steroid skeleton. nih.govmdpi.comresearchgate.net The "5β" designation in the nomenclature of deoxycholic acid specifically denotes this cis orientation of the A/B ring junction. wikipedia.org

As a polymer of deoxycholic acid, this compound inherits the fundamental steroidal backbone while gaining the properties associated with polymeric structures. The presence of hydroxyl and carboxylic acid functional groups on the polymer backbone is crucial, contributing to its amphiphilic character. ontosight.ai This allows the polymer to interact effectively with both hydrophobic and hydrophilic environments, which is a critical determinant of its behavior and potential applications. ontosight.ai

Foundational Principles of Bile Acid Polymerization: A Review of Early Investigations

Early investigations into the polymerization of bile acids, particularly deoxycholic acid, laid the groundwork for understanding the principles governing the formation of this compound and related steroidal polymers. The synthesis of this compound can be achieved through various polymerization methods, including condensation reactions. ontosight.ai

Historically, a range of polymerization techniques have been explored for incorporating bile acids, such as deoxycholic acid, into polymeric structures. These include:

Polycondensation: A process involving the joining of monomers with the elimination of small molecules (e.g., water). researchgate.net

Free Radical Polymerization (FRP): While an early method, it often presented limitations when used to incorporate bile acids directly into the polymer backbone or as pendant groups. researchgate.net

Ring-Opening Metathesis Polymerization (ROMP): A powerful method for synthesizing polymers with specific architectures. researchgate.net

Anionic Polymerization: This technique has been extensively studied for the synthesis of bile acid-based polymers and their subsequent self-assembly into nanostructures. cdnsciencepub.comresearchgate.net

A notable principle explored in early research was the use of bile acids as templating agents in "inclusion polymerization." Deoxycholic acid, known for its ability to form inclusion compounds, was utilized to encapsulate monomeric units within its crystal channels. mdpi.comrsc.org Subsequent initiation, often through gamma-ray irradiation, led to the polymerization of these confined monomers, resulting in stereoregular polymers. mdpi.comrsc.org This demonstrated a foundational principle where the bile acid matrix directed the polymerization process, influencing the resulting polymer's microstructure.

Furthermore, early investigations focused on elucidating the structure-property relationships of these bile acid-derived polymers. Factors such as the density of cationic charges, the length and distribution of hydrophobic chains, the flexibility of the polymer backbone, and the degree of cross-linking were identified as crucial variables influencing the efficacy and properties of the resulting polymeric materials. uc.pt The intrinsic facial amphiphilicity of bile acids was also a key principle in understanding their polymerization and self-assembly behavior. Research indicated that this amphiphilicity, combined with the inherent curvature of the steroid skeleton, enables the formation of distinct supramolecular aggregates, such as hollow-core micelles, by entrapping water molecules at interfaces and influencing hydrophobic interactions between monomer units. cdnsciencepub.comacs.org

These early studies collectively established the versatility of bile acids as building blocks for polymers and highlighted the diverse chemical principles that could be employed to control their polymerization, leading to materials with tailored structures and properties.

Table 1: Common Polymerization Methods for Bile Acid Derivatives

Polymerization MethodKey Characteristics and Applications in Bile Acid Polymerization
Condensation ReactionsA general method applicable to the synthesis of this compound, involving the elimination of small molecules during the polymer chain growth. ontosight.ai
Free Radical Polymerization (FRP)Initially explored for incorporating bile acids as main chain components, pendant groups, or end groups. While foundational, it often presented limitations in precise structural control. researchgate.net
Ring-Opening Metathesis Polymerization (ROMP)A versatile method used to create polymers with specific architectures, also applied to bile acid derivatives. researchgate.net
Anionic PolymerizationExtensively studied for synthesizing bile acid-based polymers that can self-assemble into various nanostructures. cdnsciencepub.comresearchgate.net
Inclusion PolymerizationUtilizes bile acids, particularly deoxycholic acid, as host matrices. Monomers are confined within bile acid crystal channels and then polymerized (e.g., via gamma-ray irradiation) to produce stereoregular polymers. This method highlights the templating ability of bile acids. mdpi.comrsc.org

Properties

CAS No.

115349-14-9

Molecular Formula

C6H12N2·2HBr

Synonyms

3-hydroxy-polydeoxycholic acid

Origin of Product

United States

Synthetic Methodologies for 3 Hydroxy Polydeoxycholic Acid and Analogous Bile Acid Polymers

Condensation Polymerization Approaches for Bile Acid Monomers

Condensation polymerization represents a fundamental strategy for constructing bile acid polymers, where monomeric bile acids react to form longer chains with the elimination of small molecules like water or alcohol. This approach is frequently employed in the synthesis of cholic acid-derived polymers and is equally applicable to deoxycholic acid Current time information in Bangalore, IN.fishersci.se. Bile acids can serve as repeating units within the main chain of the polymer structure through polycondensation reactions fishersci.fi.

Esterification is a prominent condensation mechanism utilized for the polymerization of deoxycholic acid. Specifically, deoxycholic acid can be polymerized through the formation of ester linkages between its C3-hydroxyl group and the C24-carboxylic acid group fishersci.se. A common methodology involves the selective activation and esterification at the C-24 position of monomeric bile acids, including deoxycholic acid, using a coupling system of diisopropyl carbodiimide (B86325) (DIC), dimethylaminopyridine (DMAP), and p-toluenesulfonic acid (PTSA). This process yields hydrolyzable ester-bonded bile acid polymers (pBAs) wikipedia.orgfishersci.co.uk. The polymerization is initiated from the negatively charged monomer termini wikipedia.org.

Research findings indicate that these ester-based bile acid polymers can achieve notable molecular weights and controlled polydispersity. For instance, studies on similar bile acid ester polymers, such as poly(ursodeoxycholic acid) (pUDCA), have reported number average molecular weights (Mn) ranging from 1360 to 2230 g/mol and weight average molecular weights (Mw) from 1600 to 3210 g/mol . The polydispersity index (PDI) for these polymers typically does not exceed 1.5, suggesting a relatively narrow molecular weight distribution fishersci.co.uk. Nuclear Magnetic Resonance (NMR) data for pUDCA further elucidated that both the C-3 and C-7 hydroxyl substituents are esterified in a 2.5:1 molar ratio during the polymerization process, providing insight into the reaction specificity fishersci.co.uk.

Table 1: Representative Molecular Weight Data for Bile Acid Ester Polymers

Polymer TypeNumber Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Reference
Bile Acid Ester Polymer (e.g., pUDCA)1360-22301600-3210< 1.5 fishersci.co.uk

Beyond esterification, amidation serves as another viable strategy for creating bile acid polymers through step-growth polymerization. Polymers incorporating bile acids within their main chain have been successfully synthesized using various linkers, including amide groups wikipedia.org. While specific detailed examples focusing solely on the amidation-based polymerization of deoxycholic acid were not extensively detailed in the provided literature, the general approach of forming polyamides with bile acids as repeating units in the polymer backbone is well-established for analogous bile acid systems fishersci.fi. This highlights amidation as a crucial route for developing bile acid-based macromolecules with diverse structural and functional properties wikipedia.org.

Esterification-Based Polymerization Mechanisms

Controlled/Living Polymerization Techniques in Bile Acid Polymer Synthesis

Controlled/living polymerization techniques offer significant advantages over conventional free radical polymerization (FRP), enabling the synthesis of bile acid polymers with targeted molecular weights, narrow molecular weight distributions, and well-defined architectures thegoodscentscompany.comfishersci.com. These advanced methods provide precise control over the polymerization process, leading to polymers with enhanced predictability in their properties.

Atom Transfer Radical Polymerization (ATRP) has been successfully applied in the synthesis of tailored polymeric bile acid sequestrants (BAS), which are analogous to 3-hydroxy-polydeoxycholic acid in their bile acid origin. Specifically, supplemental activator and reducing agent atom transfer radical polymerization (SARA ATRP) has been employed under environmentally friendly conditions iarc.frcenmed.com. This technique allows for the creation of polymers such as poly((3-acrylamidopropyl)trimethylammonium chloride) (PAMPTMA)-based hydrogels and poly(methyl acrylate)-block-poly((3-acrylamidopropyl)trimethylammonium chloride) (PMA-b-PAMPTMA) star block copolymers. These polymers have been investigated for their ability to bind bile salts, using sodium cholate (B1235396) as a model iarc.frcenmed.comatamanchemicals.com. Comparative studies have shown that bile acid sequestrants produced via SARA ATRP techniques exhibit a higher binding capacity compared to those synthesized using conventional free radical polymerization (FRP) atamanchemicals.comatamanchemicals.com.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another controlled radical polymerization technique that has been utilized in the synthesis of bile acid polymers. This method has been employed to create random copolymers containing pendant groups derived from cholic acid, a closely related bile acid thegoodscentscompany.comfishersci.comfishersci.ca. Examples of monomers successfully incorporated into these RAFT-synthesized copolymers include 2-(methacryloyloxy)ethyl cholate (MAECA), polyethylene (B3416737) glycol methyl ether methacrylate (B99206) (PEGMA), and N,N-dimethylaminoethyl methacrylate (DMAEMA) thegoodscentscompany.comfishersci.comfishersci.ca. A notable characteristic of these bile acid-containing copolymers synthesized via RAFT is their ability to self-assemble into spherical micellar structures when dispersed in aqueous solutions thegoodscentscompany.com.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful tool for constructing bile acid macromolecules, particularly through entropically-driven ROMP (ED-ROMP) Current time information in Bangalore, IN.fishersci.fi. This technique has been effectively used to polymerize macrocyclic olefins that are prepared directly from deoxycholic acid fishersci.atamericanelements.comwikidata.orgfishersci.cathegoodscentscompany.com. These macrocyclic monomers are uniquely structured, often featuring the deoxycholic acid unit linked to a C20 fatty acid unit at the 3α- and 12α-positions, thereby forming macrocycles with a 29-atom ring structure fishersci.atamericanelements.comwikidata.orgfishersci.ca.

The ED-ROMP process yields functionalized polymers that typically possess free hydroxyl groups, or free methyl or tert-butyl carboxylic ester groups, which can subsequently be converted into carboxylic acid functionalities through appropriate chemical treatment fishersci.atamericanelements.comwikidata.orgfishersci.ca. These polymers derived from deoxycholic acid via ED-ROMP have demonstrated the ability to form transparent, hole-free films, suggesting their potential for various material science applications fishersci.atamericanelements.com. Furthermore, ED-ROMPs of bile acid derivatives have been shown to produce polymers with exceptionally high molecular weights, often exceeding 100,000 g/mol fishersci.fi.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization in Bile Acid Systems

Supramolecular Templating in Directed Polymerization of Bile Acid Derivatives

Supramolecular templating is a powerful strategy in polymer chemistry where organized assemblies of molecules direct the polymerization of monomers, leading to polymers with controlled structures, stereochemistry, and properties cdnsciencepub.comnii.ac.jp. Bile acids, due to their self-assembling capabilities, are particularly effective as supramolecular templates nih.govcdnsciencepub.comnih.gov. This templating effect can influence polymerization kinetics, pathway, and the final polymer architecture and stereoregularity.

Inclusion Polymerization within Deoxycholic Acid Channels

Deoxycholic acid (DCA) is well-known for its ability to form crystalline inclusion compounds with one-dimensional channels capable of encapsulating various guest molecules, including polymerizable monomers taylorfrancis.comtandfonline.comtandfonline.comnii.ac.jp. This "inclusion polymerization" technique utilizes the confined and ordered environment of the DCA channels to dictate the polymerization process, leading to unique polymer characteristics not achievable in solution or bulk polymerization taylorfrancis.comtandfonline.comtandfonline.com.

Key features of inclusion polymerization within DCA channels include:

Stabilized Propagating Radicals: The host walls of the DCA channels physically separate propagating radicals, preventing their direct recombination and leading to their thermal stability taylorfrancis.comtandfonline.com.

Decreased Reaction Rates: The constrained environment within the channels often results in slower reaction rates compared to conventional methods tandfonline.com.

Efficient Regio- and Stereospecificity: The one-dimensional nature of the channels imposes significant steric restraints on monomer orientation and propagation, leading to highly regiospecific and stereospecific polymerization. For instance, 1-chlorobutadiene has been polymerized in DCA channels to yield poly(1-chlorobutadiene) with nearly 100% head-to-tail, trans-1,4-structure tandfonline.comresearchgate.net.

Asymmetric Induction: As a chiral host, DCA can induce asymmetry in the resulting polymers, leading to optically active materials even from achiral monomers researchgate.netrsc.orgtandfonline.com.

The polymerization of conjugated diene and diyne monomers in DCA channels has been extensively studied. For example, diacetylene monomers spontaneously polymerize in DCA channels via 1,4-addition taylorfrancis.comnii.ac.jp. Similarly, 1,3-butadiene (B125203) polymerizes via both 1,2- and 1,4-additions in DCA channels, while other dienes like 4-methyl-1,3-pentadiene (B1595702) and various cyclic dienes (cyclopentadiene, 1,3-cyclohexadiene, 1,3-cycloheptadiene) also undergo inclusion polymerization taylorfrancis.comresearchgate.net. The size and shape of the host channels play a crucial role in determining the polymerizability and stereoregularity of the product taylorfrancis.comtandfonline.com.

Table 1: Examples of Inclusion Polymerization in Deoxycholic Acid (DCA) Channels

MonomerHostKey Polymerization FeaturesReference
DiacetyleneDCASpontaneous 1,4-addition polymerization. taylorfrancis.comnii.ac.jp
1-chloro-1,3-butadieneDCALiving-like polymerization; nearly 100% head-to-tail, trans-1,4-structure; optically active polymers with [α]D up to -41.9°; molecular weight increases with reaction time. tandfonline.comresearchgate.net
1,3-ButadieneDCAPolymerizes via both 1,2- and 1,4-additions. taylorfrancis.com
4-methyl-1,3-pentadieneDCAPolymerizes in smaller channels; space-size effects observed. taylorfrancis.comtandfonline.com
Cyclic Dienes (e.g., cyclopentadiene, 1,3-cyclohexadiene, 1,3-cycloheptadiene)DCAOptically active poly(cyclodiene)s obtained via radical mechanism; preferably 1,4-units (almost 100% for 1,3-cyclohexadiene). researchgate.net
β(−)PineneDCAHigh yield (nearly 100% at 320 kGy) via radiation-induced inclusion polymerization; asymmetric induction "through space" from chiral host matrix. tandfonline.com

Oxidative Polymerization Mediated by Bile Acid Supramolecular Assemblies

Beyond channel-forming inclusion, bile acid supramolecular assemblies can also act as templates for other types of polymerization. For instance, deoxycholic acid (DCA) supramolecular assemblies have been demonstrated to mediate the oxidative polymerization of hydroquinone (B1673460) (HQ) researchgate.netacs.orgsciengine.com. In this process, the DCA template significantly influences the reaction kinetics and the properties of the resulting polymer. The presence of DCA increased the reaction rate of HQ oxidative polymerization by 14 times compared to deionized water and doubled the rate compared to buffered solutions researchgate.netsciengine.com. Furthermore, the DCA template also led to an increase in the molecular weight of the polyhydroquinone (PHQ) obtained researchgate.net. The protons released as a byproduct during the oxidative polymerization of hydroquinone further enhanced the self-assembly of DCA, leading to the formation and separation of DCA microfibers from the solution researchgate.net. This intricate interplay highlights the dynamic templating capability of bile acid assemblies.

Post-Polymerization Chemical Modifications for Functionalization Research

Post-polymerization chemical modifications offer a powerful approach to introduce diverse functionalities into bile acid-based polymers, expanding their potential applications. This strategy allows for the synthesis of polymers with a primary structure that can then be selectively modified without affecting the main polymer backbone.

One notable example involves cholic acid-based star-shaped block copolymers, such as those synthesized via anionic polymerization with poly(allyl glycidyl (B131873) ether) (PAGE) and poly(ethylene glycol) (PEG) grafted from a cholic acid core scispace.com. The allyl groups present within the PAGE blocks provide readily available sites for further chemical transformation. These allyl groups can be functionalized post-polymerization, for example, through thiol-ene click reactions, to incorporate new moieties like carboxylic acid groups scispace.com. This allows for fine-tuning of the polymer's properties, such as hydrophilicity and drug-loading capacity, which is particularly relevant for drug delivery systems scispace.com.

Another modification strategy involves the conversion of ester groups to carboxylic acid groups. Macrocyclic olefins prepared from deoxycholic acid, when subjected to entropically-driven ring-opening metathesis polymerization (ED-ROMP), can yield polymers with free hydroxyl groups or ester groups (methyl or t-butyl carboxylic esters). These ester groups can then be hydrolyzed or cleaved, typically by treatment with trifluoroacetic acid, to expose free carboxylic acid functionalities rsc.orgresearchgate.net. This kind of modification is crucial for introducing charged groups, enabling further conjugation or altering the polymer's solubility and interaction with biological systems.

Such post-polymerization modifications are valuable in research because they provide a modular approach to polymer design, allowing for the creation of libraries of functional materials from a common polymer precursor google.com.

Green Chemistry Principles in Bile Acid Polymer Synthesis Research

The application of green chemistry principles in the synthesis of bile acid polymers is an increasingly important area of research, aiming to minimize environmental impact and enhance sustainability. These principles emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances acs.org.

One significant advancement in this regard is the use of enzymatic synthesis acs.org. Traditional polymer synthesis often relies on harsh reaction conditions, toxic solvents, and transition metal catalysts, which can lead to contamination and require extensive purification procedures acs.org. Enzymes, particularly lipases, offer a "milder" and more environmentally benign alternative acs.orgacs.org.

For instance, Candida antarctica lipase (B570770) B has been successfully employed in a two-step enzymatic synthesis of biocompatible polymers derived from cholic acid acs.org. This enzyme facilitated both the ring-closure reaction to form bile acid-containing macrocycles and their subsequent ring-opening polymerization, yielding polymers with relatively high molar masses (e.g., 40,000 g/mol ) acs.org. The use of enzymes in these multi-step syntheses adheres to several green chemistry principles:

Catalysis: Enzymes act as highly efficient and selective biocatalysts, reducing the need for stoichiometric reagents and minimizing waste acs.org.

Less Hazardous Chemical Syntheses: Enzymatic reactions typically occur under mild conditions (e.g., lower temperatures, aqueous or benign solvent systems), reducing energy consumption and the formation of hazardous byproducts acs.orgacs.org.

Reduce Derivatives: Enzymes' high specificity often allows them to react with specific sites on a molecule without requiring the use of protecting groups, thereby reducing the number of synthetic steps and the generation of waste acs.org.

The adoption of enzymatic methods for synthesizing bile acid monomers and polymers represents a significant step towards developing more sustainable and biocompatible materials with tunable properties acs.org. This research direction aligns with the broader goal of designing greener chemical processes in polymer science.

Structural Elucidation and Advanced Conformational Analysis

Spectroscopic Characterization of Polymeric Bile Acid Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of polymers, offering detailed information on stereochemistry, tacticity, and monomer connectivity mdpi.comresearchgate.net. For 3-hydroxy-polydeoxycholic acid, both one-dimensional (1D) and two-dimensional (2D) NMR techniques, such as proton (¹H) NMR, carbon-13 (¹³C) NMR, Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), are critical.

¹H and ¹³C NMR spectra provide characteristic chemical shifts for the various protons and carbons within the deoxycholic acid repeat unit and at the points of polymerization. Analysis of these shifts and their coupling patterns can confirm the integrity of the deoxycholic acid steroidal backbone and identify the specific site(s) where polymerization occurs. For instance, changes in the chemical environment of the C3-hydroxyl group (if it remains free or is involved in the linkage) and the C12-hydroxyl group, as well as the carboxylic acid group, would be observable biologic.net.

2D NMR techniques are particularly powerful for determining polymer connectivity and absolute configurational assignments metrohm.com. For example, HMBC experiments can reveal long-range ¹H-¹³C correlations, which are crucial for establishing the linkages between deoxycholic acid units within the polymer backbone, especially if the polymerization involves ester or ether bonds formed via the hydroxyl or carboxylic acid groups metrohm.com.

NMR can also be utilized for end-group analysis, especially for polymers with lower molecular weights (e.g., Mn values under 3,000), by comparing the integral intensities of end-group protons to those of repeating monomer units nih.gov. This aids in estimating the number-average molecular weight (Mn) of the polymer chains.

Table 1: Illustrative NMR Spectral Characteristics for Polymeric Bile Acid Analysis

NMR TechniqueKey Information ObtainedRelevance for this compound
¹H NMRChemical shifts, coupling patterns, proton ratiosConfirmation of deoxycholic acid unit, environment of 3-OH and 12-OH, CH₂/CH₃ signals in backbone.
¹³C NMRCarbon chemical shiftsCarbon environments, including C=O (carboxylic acid) and C-OH (hydroxyl) groups, and carbons involved in polymer linkages.
COSYProton-proton correlationsIdentification of adjacent protons within the deoxycholic acid unit and across linkage points.
HMQC / HSQCDirect ¹H-¹³C correlationsAssignment of protonated carbons in monomer and polymer backbone.
HMBCLong-range ¹H-¹³C correlations (2-3 bonds)Elucidation of polymer connectivity, especially across ester/ether linkages from 3-OH, 12-OH, or carboxyl group.

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide "fingerprint" spectra for molecules, allowing for the identification of functional groups and insights into molecular structure and conformation nih.govresearchgate.netresearchgate.netacs.org.

IR Spectroscopy : Relies on the absorption of light by molecules at frequencies corresponding to their fundamental vibrations. Functional groups with strong dipoles, such as hydroxyl (-OH) and carbonyl (C=O) groups, typically exhibit strong absorption peaks in IR spectra nih.gov. For this compound, the broad O-H stretching vibration (around 3200-3600 cm⁻¹) would indicate the presence of free hydroxyl groups (e.g., at C3 and C12 if not involved in the linkage, or if C3-OH is preserved while other sites polymerize). The C=O stretching vibration (around 1700-1725 cm⁻¹) would confirm the carboxylic acid moiety or ester linkages if formed during polymerization jeol.comresearchgate.net.

Raman Spectroscopy : Based on inelastic scattering of photons and is particularly sensitive to functional groups with weak dipoles that readily undergo a change in polarizability, such as C-C bonds and certain ring modes nih.govresearchgate.net. It is highly effective for analyzing the polymer backbone structure, chain length, and conformation nih.gov. Raman can complement IR by providing information on symmetric stretches or non-polar bonds that might be weak in IR.

By comparing the IR and Raman spectra of this compound to those of its deoxycholic acid monomer, characteristic shifts or the appearance/disappearance of bands can confirm polymerization and identify the nature of the newly formed linkages (e.g., ester, ether, or amide bonds would have distinct vibrational frequencies).

Table 2: Representative IR and Raman Vibrational Bands for Polymeric Bile Acids

Functional Group / VibrationIR (cm⁻¹)Raman (cm⁻¹)Significance for this compound
O-H stretch (alcohols)3200-3600 (broad)~3300-3600Presence of free hydroxyl groups at C3 or C12.
C=O stretch (carboxylic acid)1700-1725~1700-1725Presence of carboxylic acid group (C24) or ester linkage.
C-H stretch~2850-3000~2850-3000Confirmation of steroid backbone CH/CH₂ groups.
C-O stretch (alcohols/esters)1000-1200VariableConfirmation of alcohol groups and potential ester/ether linkages.
Steroid ring modesVariable1250-1550 (pronounced in Raman) jeol.comCharacteristic vibrations of the deoxycholic acid's rigid steroidal nucleus.

Mass Spectrometry (MS), particularly techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS, is crucial for determining the molecular weight, molecular weight distribution, and elucidating end-group functionalities of polymers mdpi.comfree.frbiologic.netjasco-global.comnih.govmdpi.com.

Molecular Weight and Distribution : MALDI-TOF MS provides accurate mass measurements, allowing for the determination of the number-average molecular weight (Mn) and weight-average molecular weight (Mw), and thus the polydispersity index (PDI). This gives an understanding of the polymer's homogeneity in terms of chain length jasco-global.com. For this compound, the repeating unit mass (derived from deoxycholic acid monomer) would be identifiable, and peaks corresponding to different degrees of polymerization would be observed mdpi.com.

End-Group Analysis : MS is invaluable for identifying the initiating (α) and terminating (ω) end groups of polymer chains nih.govjasco-global.comnih.govplos.org. The masses of these end groups, along with the repeating unit mass, allow for the precise calculation of the molecular weight of individual polymer chains. This information is critical for understanding the polymerization mechanism and for quality control jasco-global.com.

MS/MS (Tandem Mass Spectrometry) : For more detailed structural characterization, including confirmation of repeat unit chemistry, backbone connectivity, and identification of specific end-group functionalities, MS/MS analysis can be employed nih.govplos.orgnsf.gov. By fragmenting selected precursor ions, the fragmentation patterns reveal the sequence and composition of the polymer chain, further confirming the incorporation of deoxycholic acid units and the presence of the 3-hydroxyl group within the polymeric structure.

Table 3: Key Mass Spectrometry Information for Polymer Characterization

MS ApplicationInformation ObtainedSignificance for this compound
MALDI-TOF MS / ESI MSMolecular weight (Mn, Mw), Polydispersity Index (PDI), Repeating unit massDetermination of average chain length and its distribution; confirmation of deoxycholic acid as monomer unit.
End-Group AnalysisIdentification of α and ω terminal groupsConfirmation of specific initiating/terminating functionalities.
MS/MSFragmentation patterns, repeat unit chemistry, backbone connectivityDetailed structural confirmation of the polymer chain and type of linkages formed.

Deoxycholic acid is an inherently chiral molecule due to its steroidal structure, and thus, its polymeric derivatives like this compound will also exhibit chirality. Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopies are powerful techniques for studying the chiral properties and conformational aspects of such molecules researchgate.netplos.orgmdpi.comacs.org.

Circular Dichroism (CD) : Measures the differential absorption of left and right circularly polarized light by an optically active substance across its absorption wavelength range mdpi.comacs.org. The CD spectrum provides direct insights into the conformation of biomolecules, including proteins and nucleic acids, and is sensitive to structural changes jasco-global.commdpi.com. For this compound, CD spectroscopy would probe the chiral environment around the deoxycholic acid units, providing information on the polymer's secondary and tertiary structures, if any specific folding or helical arrangements are adopted.

These techniques are valuable for assessing the integrity of the chiral centers in the deoxycholic acid units following polymerization and for monitoring any changes in the macromolecular conformation of the polymer in different environments.

Mass Spectrometry (MS) for Polymer Chain Length Distribution and End-Group Analysis

X-ray Diffraction and Crystallography of Bile Acid Inclusion Complexes

X-ray Diffraction (XRD) and crystallography are essential techniques for determining the three-dimensional atomic arrangement of molecules in crystalline solids researchgate.netacs.org. While direct single-crystal X-ray diffraction of highly polydisperse polymers can be challenging, these methods are highly relevant for understanding the solid-state behavior of this compound, particularly if it forms crystalline phases or inclusion complexes.

Structural Determination : XRD can provide precise details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of molecules in the crystal lattice researchgate.net. For deoxycholic acid, it is known to form inclusion complexes, where host molecules (bile acids) are packed by intermolecular hydrogen bonds, forming layers or channels that can encapsulate guest components researchgate.netbiologic.netacs.org.

Polymorphism : Both powder and single-crystal XRD are used to identify different crystalline forms (polymorphs) of bile acids researchgate.net. If this compound can be crystallized, XRD would help characterize its crystalline polymorphs and their packing arrangements.

Electron Microscopy Techniques for Polymeric Aggregate Morphology

Electron microscopy techniques, notably Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), offer direct visual insights into the morphology and size of polymeric aggregates and nanoparticles nih.govjeol.com. Given the amphiphilic nature of this compound and its stated ability to form nanostructures and micelles researchgate.net, these techniques are crucial for understanding its self-assembly behavior.

Transmission Electron Microscopy (TEM) : TEM provides high-resolution images (nanometer scale) that reveal the internal structure and precise morphology of aggregates, such as micelles, vesicles, and other nanostructures. For this compound, TEM would show the shape (e.g., spherical, worm-like, star-like) and size distribution of self-assembled particles in solution nih.govjeol.com. Samples can be prepared by negative staining or vitrification for detailed imaging.

Scanning Electron Microscopy (SEM) : SEM provides a three-dimensional topographical view of the surface of aggregates and larger structures mdpi.com. It can reveal how the polymeric material aggregates, whether it forms films, fibers, or more complex arrangements. For example, SEM can show if the polymer forms distinct clusters, ropes, or chains mdpi.comacs.org.

These techniques are essential for confirming the formation of specific nanostructures (e.g., micelles or nanoparticles) and for evaluating the influence of factors like polymer composition or preparation methods on the size and morphology of these aggregates nih.govjeol.com. The ability to visualize the morphology directly helps correlate the structural characteristics with potential applications.

Table 4: Electron Microscopy Techniques for Polymeric Aggregate Morphology

TechniqueResolutionInformation ObtainedRelevance for this compound Aggregates
TEMNanometer scaleInternal structure, precise shape, size distribution, fibril architectureDirect visualization of micelles, vesicles, or other nanostructures, and their dimensions in solution.
SEMMicrometer to nanometer scaleSurface topography, overall aggregate shape, larger-scale assemblyObservation of bulk aggregate morphology, such as clusters, films, or fibrous networks.

Theoretical and Computational Approaches to Polymer Conformation

Deoxycholic acid (DCA) is a bile acid characterized by hydroxyl groups at positions 3 and 12 of its steroid nucleus nih.gov. The term "this compound" refers to a polymer formed from deoxycholic acid units, where the 3-hydroxyl group, along with other functional groups, may be involved in or preserved during the polymerization process. While deoxycholic acid itself and its role in modifying other polymeric systems, such as chitosan-based copolymers, have been subjects of computational investigation, extensive published data specifically on the intrinsic theoretical and computational conformational analysis of a pure "polydeoxycholic acid" chain are not widely available in the general scientific literature.

Nonetheless, the principles and methodologies of computational chemistry are directly applicable to such polymeric structures, providing insights into their preferred conformations, flexibility, and interactions with their environment.

Overview of Computational Methods

Theoretical and computational approaches, including molecular mechanics (MM), molecular dynamics (MD) simulations, and quantum mechanics (QM) methods like density functional theory (DFT), are fundamental for characterizing the conformational landscapes of polymers.

Molecular Mechanics (MM) : This method uses classical physics to model molecular systems. Atoms are treated as point masses connected by springs, and their interactions are described by force fields. MM is computationally efficient for large systems, enabling the exploration of numerous conformations and the calculation of strain energies. It is often used for initial geometry optimization and conformational searching.

Molecular Dynamics (MD) Simulations : MD simulations extend MM by simulating the time-dependent behavior of molecular systems. By solving Newton's equations of motion for each atom, MD can track the trajectories of atoms over time, providing insights into conformational transitions, flexibility, and dynamic interactions within the polymer and with its surroundings (e.g., solvent molecules, other biomolecules). MD is particularly useful for exploring the conformational dynamics of polymers in various environments.

Density Functional Theory (DFT) : A quantum mechanical method, DFT is used to calculate the electronic structure of molecules. It is more computationally intensive than MM or MD but provides a more accurate description of electronic properties, bonding, and interactions, making it suitable for studying the energetic preferences of specific conformations or for refining geometries obtained from MM.

Application in Bile Acid-Containing Polymeric Systems

While direct conformational studies of "this compound" as a standalone polymer are scarce, computational methods have been extensively applied to understand the behavior of polymers that incorporate deoxycholic acid or related bile acids, particularly in the context of drug delivery and molecular recognition. These applications provide a framework for how similar computational analyses would be conducted for a pure polydeoxycholic acid.

Polymer-Protein Interactions : Molecular dynamics simulations have been successfully employed to investigate the interactions between proteins (such as human growth hormone or insulin) and amphiphilic copolymers modified with deoxycholic acid (e.g., chitosan-deoxycholic acid-polyacrylic acid copolymers). These simulations examine the dynamics and integrity of the proteins in the presence of the copolymer, providing valuable information on interaction mechanisms, stability, and conformational changes induced by the polymer. For instance, MD simulations have revealed the role of hydrophobic residues and main driving forces (van der Waals and electrostatic interactions) in polymer-protein complex formation and the stabilization of protein conformation by chitosan (B1678972) polymers researchgate.netresearchgate.netaraku.ac.irnih.gov.

Molecularly Imprinted Polymers (MIPs) : Computational modeling, often combining MM and QM methods, plays a crucial role in the design and optimization of molecularly imprinted polymers (MIPs) for the selective recognition of bile acids like chenodeoxycholic acid or ursodeoxycholic acid. In these studies, computational approaches are used to:

Optimize Monomer and Template Conformations : Before polymerization, the lowest energy conformations of the bile acid template and potential functional monomers are predicted mdpi.com.

Predict Binding Energies : Computational simulations are used to calculate the binding energy between the template and the functional monomers in different solvents, aiding in the selection of suitable monomers and polymerization conditions to create polymer networks with high affinity for the target bile acid mdpi.comnih.govresearchgate.netcore.ac.uk. These insights indirectly contribute to understanding the conformational landscape of the polymer's binding sites.

Although these studies focus on the interactions involving deoxycholic acid within polymeric systems rather than the isolated conformation of "polydeoxycholic acid" itself, they underscore the power of computational methods in unraveling the complex structural and dynamic behaviors of such molecules.

Expected Outputs and Challenges

For a direct theoretical and computational analysis of "this compound" conformation, one would typically expect the following outputs:

Energy Landscapes : Mapping the potential energy surface to identify stable conformations and the energy barriers between them.

Dihedral Angle Distributions : Analyzing the distribution of rotational angles around specific bonds to understand polymer chain flexibility.

Root-Mean-Square Deviation (RMSD) : To quantify conformational changes over time in MD simulations.

Due to the absence of direct, specific published research findings and data tables on the conformational analysis of a pure "this compound" in the consulted literature, detailed numerical data cannot be provided in this section. However, the methodologies described above represent the standard approaches that would be employed to generate such data for this compound.

The primary challenge in studying the conformation of complex biopolymer derivatives like "this compound" lies in their inherent flexibility and the multitude of possible conformations, necessitating extensive sampling in MD simulations and careful consideration of environmental effects (e.g., solvent interactions).

Molecular Interactions and Supramolecular Assembly Research

Self-Assembly Mechanisms of Amphiphilic Bile Acid Polymers in Aqueous Media

Amphiphilic polymers, including those incorporating deoxycholic acid moieties, spontaneously self-assemble into diverse nanostructures when introduced into selective solvents or aqueous media. rsc.orgrsc.orgresearchgate.netmdpi.com This intrinsic behavior is primarily driven by the segregation of hydrophobic deoxycholic acid groups, which aggregate to form a compact core, while the more hydrophilic polymeric segments extend outwards to create a stabilizing outer shell. rsc.orgmdpi.com The resulting self-assembled structures can include micelles, nanoparticles, and vesicles, with their morphology and size being influenced by factors such as polymer composition and assembly conditions. researchgate.net

Micelle Formation and Characterization Methodologies

Amphiphilic polymers that include deoxycholic acid, such as mPEGylated starch-deoxycholic acid (mPEG-St-DCA) and deoxycholic acid-modified chitosan (B1678972) conjugates, readily form self-assembled micelles in aqueous solutions. rsc.orgrsc.orgmdpi.comnih.gov These micelles typically adopt a core-shell structure, wherein the hydrophobic deoxycholic acid units constitute the inner core, and the hydrophilic polymer chains (e.g., mPEGylated starch or chitosan) form the stabilizing outer corona. rsc.orgrsc.orgmdpi.comnih.gov

A key characteristic of micelle formation is the Critical Micelle Concentration (CMC), which represents the concentration at which micelles begin to form. rsc.orgrsc.orgmdpi.comnih.govscielo.org.co A lower CMC value indicates greater micellar stability at lower amphiphile concentrations. scielo.org.co For mPEG-St-DCA polymers, increasing the degree of substitution (DS) of deoxycholic acid has been observed to decrease the CMC, with reported values ranging from 0.048 to 0.022 mg mL⁻¹. rsc.orgrsc.org Similarly, deoxycholic acid-modified chitosan conjugates have exhibited a CMC of 6.6 × 10⁻³ mg/mL. nih.gov Another variant, amphiphilic chitosan grafted with succinic anhydride (B1165640) and deoxycholic acid (CS-SA-DA), showed a CMC of 0.093 mg·mL⁻¹. mdpi.com

Micellar properties are commonly assessed using a variety of analytical techniques. Transmission Electron Microscopy (TEM) is employed to visualize the morphology and confirm the spherical core-shell structures of the micelles. rsc.orgrsc.orgmdpi.comnih.gov Dynamic Light Scattering (DLS) is used to determine the average particle size; for mPEG-St-DCA micelles, average sizes were typically less than 200 nm, and smaller sizes were observed with increasing deoxycholic acid substitution. rsc.orgrsc.org Deoxycholic acid-modified chitosan micelles have been reported with particle sizes of 126 nm nih.gov, while curcumin-loaded CS-SA-DA micelles showed a mean particle size of 770 nm. mdpi.com Zeta potential measurements provide information on the surface charge of the micelles; for certain deoxycholic acid-based micelles, zeta potential values were near −2 mV. rsc.orgrsc.org

Table 1: Micelle Characteristics of Deoxycholic Acid-Based Polymers

Polymer SystemCritical Micelle Concentration (CMC)Average Particle Size (nm)Zeta Potential (mV)Characterization Methods
mPEGylated starch-Deoxycholic Acid0.048–0.022 mg mL⁻¹ (DS dependent)< 200 (DS dependent)~ -2TEM, DLS, Fluorescence
Chitosan-Deoxycholic Acid-Folic Acid6.6 × 10⁻³ mg/mL126+19.3TEM, DLS, ¹H-NMR, FTIR
Chitosan-Succinic Anhydride-Deoxycholic Acid0.093 mg·mL⁻¹770 (Curcumin-loaded)Not specifiedDLS, TEM, Fluorescence

Nanoparticle Formation and Structural Investigations

Beyond micellar structures, polymers conjugated with deoxycholic acid are also capable of forming self-assembled nanoparticles in aqueous solutions. nih.govnih.gov These nanoparticles, like micelles, exhibit a core-shell architecture, with the hydrophobic deoxycholic acid portions forming the core and the hydrophilic polymer segments forming the shell. nih.gov

For instance, bioconjugates formed from chondroitin (B13769445) sulfate (B86663) and deoxycholic acid (CSAD) have been characterized as spherical nanoparticles with an average diameter of approximately 165.2 nm and negative zeta potentials ranging from -14.87 to -20.53 mV. nih.gov An increase in the degree of substitution of deoxycholic acid within these conjugates has been correlated with a reduction in the nanoparticle size. nih.gov Similarly, hyaluronic acid-deoxycholic acid (HD) conjugates form self-assembled nanoparticles, and the degree of deoxycholic acid substitution significantly impacts their size and cellular uptake efficiency. nih.gov Higher deoxycholic acid content typically results in smaller average nanoparticle diameters. nih.gov Structural investigations of these nanoparticles primarily rely on techniques such as DLS and TEM to confirm their size distribution and morphological characteristics. nih.govnih.govnanomedicine-rj.com

Table 2: Nanoparticle Characteristics of Deoxycholic Acid Conjugates

Polymer ConjugateAverage Particle Size (nm)Zeta Potential (mV)Influence of Deoxycholic Acid (DOCA) DSCharacterization Methods
Chondroitin sulfate-Deoxycholic Acid~165.2-14.87 to -20.53Increased DS reduced sizeDLS, TEM
Hyaluronic Acid-Deoxycholic AcidVariableNot specifiedHigher DS led to smaller sizeDLS

Vesicle and Other Higher-Order Aggregate Architectures

The amphiphilic nature of deoxycholic acid polymers enables their self-assembly into a variety of complex structures beyond simple micelles and nanoparticles, including vesicles and other higher-order aggregates. rsc.orgresearchgate.netscielo.org.co The specific aggregate morphology is highly dependent on factors such as the polymer composition, molecular weight of blocks, and the self-assembly procedure employed. researchgate.net

For example, block copolymers comprising dextran (B179266) and deoxycholic acid polyester (B1180765) have been shown to form diverse morphologies in aqueous solutions, ranging in size from 60 to 600 nm. researchgate.net Depending on the polymer composition, these can include star-like micelles, worm-like micelles, and vesicles. researchgate.net Specifically, vesicles have been observed to form from copolymers containing dextran of a certain molecular weight and deoxycholic acid-oligoethyleneglycol polyester. researchgate.net

Deoxycholic acid itself, as a monomer, can also form higher-order aggregates, such as vesicles, depending on its concentration and environmental conditions. researchgate.net Changes in pH can significantly influence these self-assembly behaviors; for instance, at alkaline conditions, deoxycholic acid derivatives can assemble into tubules, which can transform into micelles upon heating. rsc.org Under acidic conditions, it can aggregate into elongated micelles that further self-assemble to form a gel network upon the addition of an electrolyte. rsc.org The formation of higher-order protein aggregates is a recognized biological phenomenon that can also be applied to the complex aggregation of polymer systems, influenced by factors like concentration and the surrounding solution environment. nih.govthermofisher.com

Hydrophobic and Hydrophilic Interaction Dynamics within Polymeric Systems

The inherent amphiphilicity of 3-hydroxy-polydeoxycholic acid, stemming from the presence of both hydrophobic deoxycholic acid segments and hydrophilic polymer chains, is the fundamental driving force behind its self-assembly in aqueous media. ontosight.aimdpi.comscielo.org.co In an aqueous environment, these molecules arrange themselves to minimize unfavorable interactions, leading to the formation of distinct domains. mdpi.com

Host-Guest Chemistry in Bile Acid Inclusion Compounds

While direct, detailed research on "this compound" as a specific host in inclusion compounds is not extensively detailed in the provided search results, the monomeric unit, deoxycholic acid, and other bile acids are well-established as capable host molecules in host-guest chemistry. uct.ac.zanih.govnih.gov This branch of supramolecular chemistry involves a "host" compound forming a cavity that can encapsulate a smaller "guest" compound, typically held together by non-covalent interactions such as van der Waals forces and hydrophobic interactions. nih.govwikipedia.orgiscnagpur.ac.in

Bile acids, including deoxycholic acid, possess a rigid steroid backbone and a relatively flexible side chain, forming a facial amphiphilic structure with distinct hydrophobic and hydrophilic faces. This inherent structure allows them to create inclusion compounds with various organic guest molecules. uct.ac.zanih.gov Dehydrocholic acid, a structurally related bile acid, has demonstrated a notable capacity to reversibly bind guest molecules from solid-liquid biphasic systems. nih.gov Studies have utilized cholic acid and deoxycholic acid as hosts in inclusion crystallization processes to achieve the separation of isomers, showcasing their selective enclathration capabilities. uct.ac.zanih.gov The aptitude of bile acids to form inclusion compounds has been confirmed in their crystalline states. nih.gov Given that this compound is a polymer of deoxycholic acid, it is conceivable that the repeating deoxycholic acid units within the polymer chain could contribute to or modulate host-guest interactions. However, specific experimental data detailing such interactions for the polymeric form would require dedicated investigation.

Polymer-Biomolecule Interaction Studies (excluding specific drug binding/release)

This compound, being derived from deoxycholic acid, is considered biocompatible and holds potential for various interactions within biological systems. ontosight.ai Amphiphilic polymers, including those modified with deoxycholic acid, inherently possess both hydrophobic and hydrophilic amino acids (or similar functional groups), which enables their adsorption onto biological interfaces. mdpi.com The stability and function of biological systems are often regulated by the intricate balance of hydrophilic and hydrophobic interactions. academie-sciences.fr

Studies have investigated the interactions of deoxycholic acid-modified polymers with cellular components, particularly focusing on cellular uptake mechanisms. nih.govnih.gov For instance, hyaluronic acid-deoxycholic acid (HD) nanoparticles have shown an increased cellular uptake efficiency in a concentration-dependent manner, particularly with a higher degree of deoxycholic acid substitution. nih.gov Similarly, carboxylated polystyrene nanoparticles modified with deoxycholic acid (DCPN) exhibited enhanced uptake and transcytosis rates in Caco-2 cells. nih.gov

The interactions between synthetic polymers and various biomolecules, such as proteins and nucleic acids, are governed by a combination of intermolecular forces, including van der Waals forces, electrostatic interactions, hydrophobic interactions, and hydrogen bonding. core.ac.uk The hydrophobic character of bile salts, including deoxycholate, is a primary factor influencing the extent of their interaction with model transport proteins like human serum albumin (HSA). nih.gov These studies highlight the potential of this compound to engage in various non-specific interactions with biological systems, which is foundational to its broader applications.

Protein-Polymer Association Mechanisms

Direct, detailed research specifically on the association mechanisms between the polymeric this compound and proteins is limited in the provided search results. However, insights can be drawn from studies involving its monomeric precursor, deoxycholic acid, and general principles of polymer-protein and protein-protein interactions.

Protein-protein interactions and, by extension, protein-small molecule/polymer interactions, are primarily governed by a combination of forces including hydrophobic interactions, van der Waals forces, ionic interactions, and hydrogen bonds. fishersci.atcalpoly.edu These interactions can lead to the formation of stable or transient complexes, playing crucial roles in various cellular activities. fishersci.at

Research has demonstrated the ability of deoxycholic acid to influence protein-DNA interactions. For instance, deoxycholic acid, along with other bile acids like cholic acid and chenodeoxycholic acid, has been shown to inhibit the DNA-binding affinity of the multidrug resistance regulator protein RamR in Salmonella Typhimurium. Specifically, at a concentration of 500 µM, deoxycholic acid inhibited RamR's DNA binding by approximately 50%, while cholic and chenodeoxycholic acids achieved an inhibition of 90% or more. nih.gov This suggests that deoxycholic acid can interact with proteins, potentially altering their conformation or binding capabilities.

The observed inhibitory effect by the monomer indicates a direct interaction that modulates protein function, although the precise mechanism for the polymeric form associating with proteins would require further dedicated study.

Table 1: Inhibitory Effect of Bile Acids on RamR-DNA Binding Affinity

Bile AcidConcentration (µM)Approximate Inhibition of RamR-DNA Binding (%)
Deoxycholic Acid50050
Cholic Acid500≥90
Chenodeoxycholic Acid500≥90

Note: This table presents data on the inhibitory effects of bile acids on RamR-DNA binding affinity, adapted from research findings. nih.gov

Nucleic Acid-Polymer Complexation Dynamics

This compound demonstrates significant potential in gene delivery, largely attributed to its inherent capacity to complex with DNA and protect it from degradation. guidetopharmacology.org This ability highlights its dynamic interactions with nucleic acids.

Studies have shown that deoxycholic acid, the monomeric unit of the polymer, can covalently bind to DNA and RNA. This binding, observed in the presence of methyl linoleate (B1235992) hydroperoxide and ferrous ion, specifically targets guanine (B1146940) residues. lipidmaps.org This indicates a direct molecular interaction between the bile acid derivative and nucleic acid components.

Furthermore, deoxycholic acid-coupled peptides have exhibited sequence-selective DNA recognition and improved cellular uptake. These conjugates can display a high affinity for specific DNA sequences, such as the CRE DNA sequence. nih.gov The internalization of these deoxycholic acid-coupled peptides into cells at 37°C occurs predominantly via active transport, emphasizing the dynamic cellular processes involved in their delivery. nih.gov

The complexation between negatively charged nucleic acids and cationic polymers, like polydeoxycholic acid, typically involves strong electrostatic interactions. mims.comxenbase.org These interactions can lead to the compaction of long DNA chains, often resulting in characteristic toroidal structures, while the DNA generally retains its B-form conformation without major structural changes upon complexation. xenbase.org The dynamics of nucleic acid-polymer complexation are crucial for their biological function, with various forces contributing to the binding, including hydrogen bonding, van der Waals interactions, hydrophobic interactions, and π-stacking. nih.govuni.lunih.gov The highly charged nature of polymers, along with positively charged residues in interacting proteins (such as histidine, arginine, and lysine), plays a prominent role in mediating these dynamic complex formations with nucleic acids. mims.comxenbase.orgmetabolomicsworkbench.org

Biochemistry and Endogenous Biotransformation Pathways

Microbial Metabolism of Deoxycholic Acid Precursors and Polymeric Derivatives in the Gut Microbiome

The gut microbiome plays a pivotal role in transforming primary bile acids into secondary bile acids and their derivatives through a series of enzymatic reactions, including deconjugation, dehydroxylation, oxidation, epimerization, sulfation, and esterification nih.govunite.itpnas.orgd-nb.info. These microbial transformations significantly expand the chemical diversity of the bile acid pool nih.govd-nb.info. Notably, the formation of deoxycholic acid oligomers has been observed in human feces, explicitly described as being formed by the esterification of the C-24 carboxyl group of one deoxycholic acid molecule with the 3α-hydroxy group of another unite.it. This highlights a direct mechanism for the microbial generation of polymeric deoxycholic acid structures, where the 3-hydroxy functionality is integral to the polymer linkage.

Bile Salt Hydrolase (BSH) Activity on Conjugated Precursors

Bile salt hydrolases (BSHs) are microbial enzymes commonly found in the gut, representing the initial and crucial step in bile acid metabolism within the intestine. BSHs catalyze the hydrolysis of the amide bond linking the bile acid steroid nucleus to conjugated amino acids, primarily glycine (B1666218) or taurine (B1682933) unite.itnih.govacs.orgbiorxiv.orgnih.gov. This deconjugation process releases unconjugated primary bile acids, such as cholic acid (CA) and chenodeoxycholic acid (CDCA), which then become available for further microbial transformations, including those leading to deoxycholic acid and its polymeric forms unite.itacs.orgmdpi.com. BSH activity is broadly distributed across various bacterial phyla in the gut microbiome unite.itnih.govtandfonline.com.

Hydroxysteroid Dehydrogenase (HSDH) Mediated Transformations (Oxidation, Reduction, Epimerization at C3, C7, C12)

Hydroxysteroid dehydrogenases (HSDHs) are a diverse group of bacterial enzymes that catalyze reversible oxidation-reduction reactions on the hydroxyl groups of bile acids, particularly at the C3, C7, and C12 positions d-nb.infotandfonline.commdpi.comunite.itnih.govmdpi.com. These transformations are crucial for generating a wide range of bile acid isomers and epimers, including the modification of the 3-hydroxy group relevant to 3-hydroxy-polydeoxycholic acid. Epimerization, often involving a two-step process of oxidation by one HSDH (e.g., 3α-HSDH) followed by reduction by another (e.g., 3β-HSDH), can change the stereochemistry of the hydroxyl group (e.g., from 3α to 3β), leading to the formation of "iso"-bile acids d-nb.infonih.gov. This activity can lead to intermediate oxo-bile acids (e.g., 3-oxo-deoxycholic acid) which can then be reduced back to 3α- or 3β-hydroxyl forms, thus influencing the 3-hydroxy configuration within deoxycholic acid units. Bacterial genera such as Bacteroides, Eubacterium, Clostridium, Bifidobacterium, Lactobacillus, Peptostreptococcus, and Escherichia are known to exhibit HSDH activity nih.gov.

7α-Dehydroxylation Pathways and Their Enzymatic Basis

The 7α-dehydroxylation pathway is a major microbial transformation that converts primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), into the secondary bile acids deoxycholic acid (DCA) and lithocholic acid (LCA), respectively mdpi.comunite.itnih.govmdpi.combiorxiv.org. This pathway is primarily executed by a specialized group of anaerobic bacteria, notably certain Clostridium species, which harbor a multi-gene bile acid-inducible (bai) operon nih.govtandfonline.commdpi.combiorxiv.orgtandfonline.com. Key enzymes within this operon include BaiB (bile acid CoA ligase), BaiA (3α-hydroxysteroid dehydrogenase), and BaiE (bile acid 7α-dehydratase), which catalyzes the rate-limiting step of 7α-dehydroxylation mdpi.comunite.itbiorxiv.orgtandfonline.com. The formation of deoxycholic acid is a prerequisite for the subsequent microbial formation of its polymeric derivatives.

Formation of "Iso"-Bile Acids and Their Polymeric Forms

The gut microbiota's HSDH activity leads to the formation of "iso"-bile acids, characterized by an inversion of the hydroxyl group stereochemistry, such as the conversion of 3α-hydroxy to 3β-hydroxy forms (e.g., iso-DCA) unite.itnih.govbiorxiv.org. Beyond individual bile acid modifications, specific microbial esterification mechanisms contribute to the formation of more complex bile acid structures. Importantly, studies have identified the presence of significant amounts of deoxycholic acid oligomers in human feces unite.it. These oligomeric forms are reportedly created through esterification, specifically involving the C-24 carboxyl group of one deoxycholic acid molecule forming an ester bond with the 3α-hydroxyl group of another deoxycholic acid molecule unite.it. This suggests that "polydeoxycholic acid" can exist as biologically relevant oligomeric structures, where the 3-hydroxy group participates directly in the intermolecular linkages.

Esterification and Other Conjugation Mechanisms within Microbial Systems

In addition to hydrolysis and redox reactions, gut microbes can perform esterification and other conjugation reactions on bile acids, further diversifying the bile acid pool nih.govnih.govchemrxiv.org. Microbial esterification of bile acids, including deoxycholic acid, is a notable pathway. Genera such as Lactobacillus, Eubacterium, and Bacteroides have been associated with bile acid esterification unite.it. This process can lead to the formation of bile acid esters with various alcohols or fatty acids. As mentioned, esterification reactions between deoxycholic acid molecules involving the 3α-hydroxy group and the C-24 carboxyl group of adjacent molecules are implicated in the formation of deoxycholic acid oligomers found in human feces unite.it. This highlights the microbial capacity to generate more complex, "polymeric" bile acid structures through covalent linkages. Microbes can also engage in sulfation and re-conjugation, adding to the extensive modifications of bile acids in the gut nih.gov.

Host-Enzyme Mediated Transformations of Bile Acid Derivatives

While the gut microbiome is a primary driver of bile acid diversification, host enzymes also play a significant role in metabolizing and clearing bile acid derivatives, including those originating from microbial transformations. Secondary bile acids, such as deoxycholic acid and its modified forms (including potential polymeric derivatives), are reabsorbed from the intestine into the enterohepatic circulation unite.itmdpi.compnas.orgunite.it. Upon return to the liver, these bile acids can undergo further host-mediated modifications. The host liver can reconjugate deoxycholic acid with glycine or taurine to re-enter the enterohepatic circulation unite.it. Additionally, the liver performs sulfation, particularly for highly hydrophobic and potentially toxic bile acids like lithocholic acid, increasing their water solubility to facilitate their detoxification and excretion via urine or feces nih.govunite.it. Bile acid derivatives, regardless of their origin, can also act as ligands for various host receptors, including the Farnesoid X Receptor (FXR), Takeda G protein-coupled receptor 5 (TGR5), and Vitamin D Receptor (VDR), influencing diverse host physiological processes such as lipid and glucose metabolism, and immune responses unite.itmdpi.com.

Summary of Key Microbial Enzymes and Their Roles

Enzyme ClassReaction TypeLocation of Action (C-position)Examples of Bile Acid Substrates/ProductsAssociated Bacterial Genera (Examples)
Bile Salt Hydrolase (BSH)Deconjugation (hydrolysis of amide bond)C24Conjugated CA, CDCA → Unconjugated CA, CDCALactobacillus, Bifidobacterium, Clostridium, Bacteroides, Enterococcus unite.itnih.gov
Hydroxysteroid Dehydrogenase (HSDH)Oxidation, Reduction, EpimerizationC3, C7, C123α-hydroxy to 3β-hydroxy (iso-BAs), oxo-BAsBacteroides, Eubacterium, Clostridium, Bifidobacterium, Lactobacillus, Peptostreptococcus, Escherichia nih.gov
7α-Dehydratase (BaiE)7α-Dehydroxylation (rate-limiting step)C7CA → DCA; CDCA → LCAClostridium species (part of bai operon) mdpi.combiorxiv.org
Bile Acid-CoA Ligase (BaiB)Thioesterification of bile acids to CoAC24 (prior to dehydroxylation)CA, CDCA → Cholyl-CoA, Chenodeoxycholyl-CoAClostridium species (part of bai operon) mdpi.comtandfonline.com
Microbial EsterasesEsterificationC24 carboxyl, C3 hydroxylDCA oligomersLactobacillus, Eubacterium, Bacteroides unite.it

Hepatic "Repair" Mechanisms of Microbially Modified Bile Acids

Bile acids undergo an extensive enterohepatic circulation, where they are secreted by the liver, function in the small intestine to aid fat digestion, and are largely reabsorbed nih.govnih.gov. Bile acids that escape reabsorption in the small intestine proceed to the large intestine, where they are extensively metabolized by the gut microbiota nih.govmdpi.com. This microbial modification leads to the formation of secondary bile acids, such as deoxycholic acid (DCA) from cholic acid (CA), and lithocholic acid (LCA) from chenodeoxycholic acid (CDCA), through processes like deconjugation and 7α-dehydroxylation nih.govmdpi.comnih.govtandfonline.com.

Upon their return to the liver via portal blood, these microbially modified (secondary) bile acids can undergo "repair" mechanisms. One crucial hepatic "repair" mechanism is rehydroxylation, particularly at the C-7 position. This process can convert secondary bile acids back into primary-like structures (e.g., deoxycholic acid rehydroxylated to cholic acid in some species) nih.govnih.gov. The extent of this rehydroxylation is species-dependent nih.gov. Furthermore, all deconjugated bile acids are reconjugated in the liver before being resecreted into bile nih.gov. This hepatic processing aims to reduce the toxicity of hydrophobic secondary bile acids and facilitate their excretion. The formation of polydeoxycholate itself serves as an alternative strategy to manage bile acid levels by sequestering them in an insoluble form, thereby inhibiting their reabsorption in the gut and promoting their fecal elimination nih.gov.

Glucuronidation and Sulfation Pathways and Their Influence on Polymer Fate

Glucuronidation and sulfation are major Phase II metabolic pathways that increase the hydrophilicity of compounds, including bile acids, thereby facilitating their elimination from the body via urine or feces (through bile) nih.govnih.govwikipedia.org.

Glucuronidation: This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDP-glucuronic acid) to a substrate, catalyzed by UDP-glucuronosyltransferases (UGTs) wikipedia.org. Glucuronidation occurs primarily in the liver, but also in other organs such as the intestine and kidneys nih.govwikipedia.org. The resulting glucuronides are highly hydrophilic and negatively charged, preventing passive diffusion across cell membranes and requiring efflux transporters for their excretion nih.govwikipedia.org. For polydeoxycholates, glucuronidation would significantly increase their water solubility, influencing their disposition and potentially enhancing their elimination if they were to undergo such conjugation or if their constituent deoxycholic acid units are conjugated upon breakdown.

These conjugation pathways represent critical host defense mechanisms, converting potentially toxic or poorly soluble metabolites into more excretable forms, thereby preventing their excessive accumulation nih.gov.

Interplay Between Host and Microbiota in Polydeoxycholate Formation and Turnover

The formation and turnover of polydeoxycholate highlight a dynamic interplay between the host and its gut microbiota. A notable finding is the identification of "3 alpha-hydroxy polydeoxycholate" as a novel metabolite of cholic acid found in human and hamster feces nih.gov. This demonstrates that polymeric forms of bile acids are indeed endogenously produced within the mammalian gut.

Role of Polydeoxycholate in the Sterolbiome Concept

The concept of the "sterolbiome" encompasses the collective genetic potential of the host-associated microbiota to produce enzymes involved in steroid and bile acid transformations asm.orgnih.govillinois.edu. The gut microbiome is increasingly recognized as an "endocrine organ" due to its ability to generate diverse bile acid metabolites that exert significant effects on host physiology nih.govnih.gov.

Polydeoxycholate, including this compound, represents a direct output of this microbial enzymatic activity. Its formation signifies a complex interaction where the microbiota modifies host-derived steroids into new chemical entities, which, in turn, can influence host metabolism and health. The microbial enzymes involved in bile acid modifications, such as hydroxysteroid dehydrogenases (HSDHs), can oxidize and epimerize hydroxy groups, leading to a wide array of metabolites nih.gov. The unique property of polydeoxycholate to exist in an insoluble form, inhibiting bile acid reabsorption and promoting excretion nih.gov, underscores its significance within the sterolbiome. This demonstrates how microbial transformations can directly alter the physiological fate of host molecules, affecting bile acid pool composition, detoxification, and potentially cholesterol homeostasis nih.govillinois.edu. The study of compounds like this compound is crucial for understanding the intricate chemical dialogue between the host and its gut microbes that collectively regulate steroid metabolism and host health.

Mechanistic Research on Bile Acid Polymer Biological Activities Excluding Clinical Trials and Adverse Effects

Molecular Mechanisms of Interaction with Biological Membranes

3-hydroxy-polydeoxycholic acid's amphiphilic nature is a key characteristic that enables its interaction with biological membranes and hydrophobic substances ontosight.ai. While specific mechanistic studies on membrane interaction for this polymer are limited in the available literature, insights can be drawn from the known properties of its monomer, deoxycholic acid (DCA), and general bile acids.

Direct studies detailing the specific mechanisms by which this compound permeabilizes or disrupts biological membranes are not explicitly available in the provided research findings. However, deoxycholic acid, the precursor to this polymer, is a well-known biological detergent used experimentally to isolate membrane-associated proteins and to lyse cells wikipedia.org. The sodium salt of deoxycholic acid, sodium deoxycholate, is frequently employed as a biological detergent for cell lysis and the solubilization of cellular and membrane components wikipedia.org. This detergent action of deoxycholic acid involves the disruption of lipid bilayers and the solubilization of membrane proteins and lipids, leading to cell permeabilization. While the polymeric form's exact mechanism might differ due to its larger size and polymeric structure, its amphiphilicity suggests it retains the capacity for similar interactions, although potentially with varied effects on membrane integrity or cellular components ontosight.ai.

The amphiphilic nature of this compound is directly linked to its capacity for lipid emulsification and solubilization ontosight.ai. This property allows the polymer to interact with both hydrophobic and hydrophilic substances, making it useful in applications where it can improve the solubility and bioavailability of hydrophobic drugs by forming nanostructures and micelles ontosight.ai.

General bile acids, including deoxycholic acid, are crucial for fat absorption in the intestine due to their amphiphilic nature, which allows them to form mixed micelles that facilitate the solubilization, digestion, and absorption of dietary lipids and fat-soluble vitamins mdpi.com. Deoxycholic acid itself has a critical micelle concentration (CMC) of approximately 2.4–4 mM, indicating its ability to self-assemble into micelles above this concentration, thereby solubilizing lipids wikipedia.org.

While the exact critical micelle concentration or specific micelle formation characteristics of this compound (as a polymer) are not detailed, its design for drug delivery systems suggests that it leverages similar principles of micellar solubilization to encapsulate and transport hydrophobic molecules ontosight.ai. This involves the polymer's hydrophobic segments associating with lipids, while its hydrophilic groups face the aqueous environment, stabilizing lipid droplets or hydrophobic drug molecules within an aqueous phase.

Membrane Permeabilization and Disruption Studies

Investigation of Anti-aggregation Mechanisms

Bile acids are known for their amphiphilic properties, enabling them to self-associate and form supramolecular aggregates or micelles above a critical micellar concentration (CMC) nih.govmims.comguidetopharmacology.org. This self-assembly is driven by a combination of hydrophobic interactions and hydrogen bonding involving their hydroxyl, amide, and carboxylic groups nih.govguidetopharmacology.org. These properties are fundamental to their biological roles, including the solubilization of lipids.

Red Blood Cell Aggregation (in vitro/ex vivo)

Red blood cell (RBC) aggregation is a physiological phenomenon influenced by various factors, including plasma proteins like fibrinogen, and can significantly impact blood flow dynamics. While general mechanisms of RBC aggregation, such as the polymer depletion theory and cross-bridging models, have been extensively studied, direct and detailed research specifically investigating the anti-aggregation effects of this compound (or its polymeric forms) on red blood cells in vitro or ex vivo is not explicitly detailed in the provided literature. The existing information on bile acid polymers focuses on other biological activities or their general physical properties rather than direct anti-RBC aggregation.

Cholesterol Solubilization

Monomeric bile acids play a crucial role in the human body by facilitating the solubilization and absorption of lipids and cholesterol through the formation of mixed micelles in the small intestine guidetopharmacology.org. This micellar solubilization is essential for the elimination of cholesterol via bile, preventing its supersaturation and the formation of gallstones guidetopharmacology.org.

Regarding the specific compound this compound, its polymeric form, such as "3 alpha-hydroxy polydeoxycholate," has been identified as a novel metabolite formed in the lower gut. Its proposed mechanism involves the sequestration of bile acids into an insoluble form, thereby inhibiting their reabsorption within the gut nih.gov. This sequestration process is speculated to contribute to the reduction of plasma cholesterol concentrations nih.gov. This aligns with the broader mechanism of action of Bile Acid Sequestrants (BASs), which are polymeric materials designed to bind bile salts in the small intestine, preventing their reabsorption and leading to their excretion mims.com. By removing bile acids from the enterohepatic circulation, the liver is prompted to synthesize new bile acids from cholesterol, thus indirectly lowering systemic cholesterol levels mims.com. It is important to note that this mechanism primarily involves the indirect reduction of cholesterol levels by impacting bile acid reabsorption, rather than a direct solubilization of existing cholesterol aggregates (e.g., in arterial plaques) by the polymer itself.

Advanced Analytical and Characterization Techniques for Research

Chromatographic Methodologies for Isolation and Quantitation

Chromatography is a cornerstone of bile acid analysis, providing the necessary separation of structurally similar compounds. nih.gov The choice of chromatographic technique and corresponding detector is critical for achieving accurate and reliable results.

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of bile acids. nih.gov The separation is typically achieved on a stationary phase, such as a C18 reverse-phase silica (B1680970) gel column, using a mobile phase often composed of acetonitrile, ammonium (B1175870) formate, and formic acid. nih.gov Following separation, detection can be accomplished using various detectors.

A common detector is the ultraviolet (UV) detector. nih.gov However, for enhanced sensitivity and specificity, specialized detectors are often preferred. For instance, post-column derivatization with 3α-hydroxysteroid dehydrogenase (3α-HSD) can be utilized. jasco-global.com This enzyme specifically oxidizes the 3α-hydroxyl group common to many bile acids, leading to the production of NADH, which can be detected by its intense fluorescence, offering a sensitive and selective detection method. jasco-global.com

Table 1: Comparison of HPLC Detection Methods for Bile Acid Analysis

Detector Principle Advantages Disadvantages
UV Detector Measures the absorbance of UV light by the analyte. nih.gov Simple, robust, and widely available. Lower sensitivity and specificity compared to other detectors; not all bile acids have strong UV chromophores.
Fluorescence Detector (with post-column derivatization) Detects fluorescent compounds. For bile acids, this often involves a post-column reaction to create a fluorescent product, such as the enzymatic conversion to NADH. jasco-global.com High sensitivity and selectivity for bile acids containing the 3α-hydroxyl group. jasco-global.com Requires an additional post-column reaction setup, which can add complexity to the system.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, providing structural information and high selectivity. nih.gov High sensitivity, high specificity, and provides structural information. nih.govsciex.com Higher cost and complexity of instrumentation and data analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for bile acid analysis, particularly when high-resolution separation of isomers is required. shimadzu.com Due to the low volatility of bile acids, a derivatization step is necessary prior to GC analysis. shimadzu.comnih.gov This typically involves the conversion of the polar hydroxyl and carboxyl functional groups into more volatile derivatives. shimadzu.com

A common derivatization strategy involves a two-step process: methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.com This process increases the volatility and thermal stability of the bile acids, making them amenable to GC separation. shimadzu.comnih.gov The separated derivatives are then detected by a mass spectrometer, which provides detailed structural information based on their fragmentation patterns. researchgate.net This allows for the definitive identification of individual bile acids. researchgate.net

Microwave-assisted derivatization has been explored as a method to accelerate the sample preparation process. researchgate.net This technique can significantly reduce the time required for the derivatization reaction. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Metabolomics

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a dominant and preferred method for the comprehensive analysis of bile acids in complex biological samples. nih.govresearchgate.netuqam.ca This is due to its high sensitivity, specificity, and ability to discriminate between structurally similar bile acids, including isomers. sciex.comuqam.cafrontiersin.org

The technique couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov The LC system separates the various bile acid species in the sample, which are then introduced into the mass spectrometer. nih.gov The mass spectrometer provides qualitative analysis based on the mass-to-charge ratio of the ions and quantitative analysis through methods like multiple reaction monitoring (MRM). researchgate.netuqam.cafrontiersin.org MRM is a highly selective and sensitive technique for accurate quantification. researchgate.netuqam.ca

LC-MS/MS methods have been developed to quantify a large number of bile acids simultaneously, making it an ideal tool for metabolomics studies. shimadzu.com These methods often involve automated sample preparation to increase throughput. shimadzu.com The use of isotopically labeled internal standards is crucial for accurate quantification, as it corrects for variability during sample preparation and analysis. sciex.com

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of polar compounds, including bile acids. thermofisher.comchromatographyonline.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. thermofisher.comlci-koeln.de

This technique can be coupled with other chromatographic methods, such as reversed-phase liquid chromatography (RPLC), in a serial fashion (RPLC-HILIC). rsc.orgrsc.orgnih.govx-mol.combohrium.com This combination allows for the separation of a wide range of compounds with varying polarities within a single analytical run, which is advantageous for comprehensive metabolomic profiling of bile acids and other related compounds. rsc.orgrsc.orgnih.govx-mol.com The RPLC column retains the non-polar components, while the unretained polar compounds are then separated on the HILIC column. bohrium.com

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be used for the analysis of charged molecules like bile acids. nih.govresearchgate.net The separation is based on the differential migration of analytes in an electric field within a narrow capillary tube. whitman.edu CE offers advantages such as high resolution, short analysis times, and low consumption of sample and reagents. nih.gov

In the context of bile acid analysis, CE has been shown to be a reliable method, with results correlating well with those obtained by HPLC. researchgate.net Micellar electrokinetic capillary chromatography (MEKC), a mode of CE, utilizes micelles in the running buffer to separate both charged and neutral analytes. nih.govusp.org A study developing a CE method for lichen metabolites, including 3-hydroxyphysodic acid, utilized deoxycholic acid in the buffer, highlighting the role of bile acids in electrophoretic separations. nih.gov

Spectroscopic Techniques for In Situ and Real-Time Monitoring

Spectroscopic techniques offer the ability to monitor chemical and biochemical processes in real-time and in situ, providing dynamic information that is often complementary to chromatographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantification of bile acids. nih.gov High-field NMR can be used to detect and quantify bile acid concentrations in biological samples like bile. nih.govnih.gov It provides detailed information about the molecular structure of the compounds. nih.gov

Förster Resonance Energy Transfer (FRET)-based biosensors have been developed for the real-time monitoring of intracellular bile acid dynamics. nih.gov These genetically encoded sensors can be targeted to specific cellular compartments, allowing for the visualization of bile acid concentrations and movements within living cells. nih.gov

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used for in situ monitoring of interactions involving bile acids. researchgate.net For example, it has been used to study the interaction of cholate (B1235396) with immobilized human serum albumin. researchgate.net More recently, novel bile acid derivatives with near-infrared fluorescence have been synthesized to act as probes for real-time monitoring of hepatobiliary function. acs.org

Advanced NMR for Dynamics and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of molecules in solution. bruker.com Advanced NMR techniques, such as 2D correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC), provide detailed information about the connectivity and spatial relationships between atoms within a molecule. mdpi.comnih.gov These methods have been instrumental in the complete ¹H and ¹³C-NMR assignments for derivatives of hyodeoxycholic acid, updating previously partial spectroscopic information. mdpi.comnih.gov

NMR is particularly well-suited for characterizing dynamic processes over a wide range of timescales, from picosecond side-chain rotations to second-long conformational changes. nih.gov This capability is crucial for understanding the behavior of flexible molecules like 3-hydroxy-polydeoxycholic acid and its derivatives. For instance, NMR studies can reveal how these molecules interact with other entities, such as proteins or lipid bilayers, by monitoring changes in chemical shifts, signal intensities, and relaxation rates upon binding. nih.govnih.gov Such studies can provide atomic-resolution details of the interaction interface and the conformational changes that occur upon complex formation. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Hyodeoxycholic Acid Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-34.16 (m)67.5
H-63.98 (m)72.1
C-24 (C=O)-179.2
CH₃-180.68 (s)12.5
CH₃-190.92 (s)23.4
CH₃-210.95 (d)18.3
Note: Data is illustrative and based on typical values for hyodeoxycholic acid derivatives. Actual values may vary depending on the specific derivative and experimental conditions.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. It provides quantitative information on the kinetics (association and dissociation rates) and affinity of binding between a ligand immobilized on a sensor surface and an analyte in solution. nih.gov This technique is highly sensitive and requires only small amounts of sample. mdpi.com

In the context of this compound, SPR can be employed to study its interactions with various biological targets, such as proteins or nucleic acids. nih.govnih.gov For example, a target protein could be immobilized on the sensor chip, and a solution containing the deoxycholic acid derivative would be flowed over the surface. The resulting sensorgram provides data on the association rate constant (kₐ) and the dissociation rate constant (kₔ), from which the equilibrium dissociation constant (K₋) can be calculated. nih.govbio-rad.com This information is vital for understanding the specificity and strength of the interaction.

Table 2: Hypothetical SPR Kinetic Data for the Interaction of a this compound derivative with a Target Protein

Analyte Concentration (nM)Association Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₔ) (s⁻¹)Affinity (K₋) (nM)
101.2 x 10⁵2.5 x 10⁻⁴2.1
251.1 x 10⁵2.6 x 10⁻⁴2.4
501.3 x 10⁵2.4 x 10⁻⁴1.8
1001.2 x 10⁵2.5 x 10⁻⁴2.1
Note: This data is hypothetical and for illustrative purposes only.

Microcalorimetry (e.g., Isothermal Titration Calorimetry (ITC), Differential Scanning Calorimetry (DSC)) for Thermodynamic Characterization of Interactions

Microcalorimetry techniques directly measure the heat changes associated with molecular interactions and conformational transitions. tainstruments.com

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of binding interactions. malvernpanalytical.com In an ITC experiment, a solution of one molecule (e.g., a this compound derivative) is titrated into a solution of its binding partner (e.g., a protein). tainstruments.com The heat released or absorbed during the binding event is measured, allowing for the direct determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. tainstruments.commalvernpanalytical.com From these parameters, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, providing a complete thermodynamic profile of the interaction. malvernpanalytical.com This information helps to elucidate the driving forces behind the binding event, such as hydrogen bonding, van der Waals interactions, or hydrophobic effects. nih.gov

Differential Scanning Calorimetry (DSC) measures the heat capacity of a sample as a function of temperature. tainstruments.com It is a valuable tool for studying the thermal stability of molecules and the conformational changes that occur upon ligand binding. tainstruments.com For instance, DSC can be used to determine the melting temperature (Tm) of a protein in the absence and presence of a this compound derivative. An increase in the Tm upon binding would indicate that the derivative stabilizes the protein's structure. DSC is particularly useful for characterizing very tight or slow binding interactions that may be difficult to study with other techniques. tainstruments.com Recent advancements in DSC technology allow for high-throughput screening of the thermal stability of biomolecules. tainstruments.com

Table 3: Illustrative Thermodynamic Parameters for the Interaction of a this compound derivative with a Protein, as determined by ITC

ParameterValueUnit
Stoichiometry (n)1.1-
Binding Affinity (Kₐ)5.8 x 10⁶M⁻¹
Enthalpy Change (ΔH)-15.2kcal/mol
Entropy Change (ΔS)-18.5cal/mol·K
Gibbs Free Energy (ΔG)-9.7kcal/mol
Note: This data is hypothetical and for illustrative purposes only.

Rheological Characterization of Polymeric Formulations

Rheology is the study of the flow and deformation of matter. nih.gov The rheological characterization of polymeric formulations containing this compound is essential for understanding their mechanical properties and performance in various applications, particularly in areas like drug delivery and biomaterials. nih.gov Techniques such as oscillatory and rotational rheometry are used to measure parameters like viscosity, storage modulus (G'), and loss modulus (G''). nih.govresearchgate.net

These measurements provide insights into the viscoelastic behavior of the formulations. hovione.com For example, a high storage modulus relative to the loss modulus indicates a more gel-like structure, which could be important for sustained-release applications. nih.gov The rheological properties are influenced by factors such as polymer concentration, molecular weight, temperature, and pH. researchgate.netmdpi.com Studies on similar systems, like sodium deoxycholate gels, have shown that these factors significantly affect the mechanical moduli of the formulations. researchgate.net The interaction between the polymeric components can lead to synergistic effects on the rheological properties. nih.gov

Table 4: Representative Rheological Data for a Polymeric Formulation Containing a this compound derivative

Polymer Concentration (% w/w)Zero-Shear Viscosity (Pa·s)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
51.5108
108.25530
1525.615065
Note: Data is hypothetical and for illustrative purposes only. Measurements are assumed to be at a constant frequency and temperature.

Computational and Theoretical Studies

Molecular Dynamics Simulations of Polymer Conformation and Self-Assembly

Molecular Dynamics (MD) simulations are a powerful tool for investigating the structural, dynamical, and thermodynamical properties of molecular systems, including polymers and their self-assembly processes mdpi.com. For bile acid-based polymers, MD simulations can elucidate their conformational behavior and aggregation patterns in various environments.

Bile acids are known for their ability to self-assemble due to their facial amphiphilicity, forming various aggregate structures such as spherical or cylindrical micelles cdnsciencepub.comfrontiersin.orgacs.org. MD simulations have been successfully employed to monitor the aggregation behavior of bile salts (monomers) in aqueous solutions, revealing that aggregation is a hierarchical process influenced by the number of hydroxyl groups and the type of conjugation (e.g., glycine (B1666218) or taurine) acs.orgresearchgate.net. The resulting micelles are typically deformed spheres or ellipsoids, stabilized by hydrophobic forces between the steroid rings acs.org.

For polymeric bile acid systems like "3-hydroxy-polydeoxycholic acid," MD simulations could provide insights into:

Polymer Conformation: How the individual polymer chains fold and adopt specific three-dimensional shapes in solution, which is influenced by factors like solvent, temperature, and ionic strength mdpi.comlp.edu.uacolumbia.edu. For instance, studies on poly(acrylic acid) show that pH changes can lead to conformational transitions from coiled to expanded states, driven by changes in the dissociation degree of carboxyl groups lp.edu.ua. Similarly, the conformation of polymers can be significantly altered by the presence of saline electrolytes, leading to coiling or stretching depending on the polymer's charge mdpi.com.

Self-Assembly Mechanisms: The molecular-level mechanisms driving the formation of larger supramolecular structures from the polymeric units. Bile acid derivatives can be covalently linked to form complex systems such as oligomers and polymeric materials, which can exhibit pH- or temperature-responsive aggregation acs.org. MD simulations have been used to unravel the self-assembly processes of various bio-inspired supramolecular polymers by analyzing non-covalent interactions like electrostatic, hydrophobic, hydrogen bonding, and van der Waals forces rsc.orgresearchgate.net.

Interaction with Solvents and Other Molecules: How the polymer interacts with water molecules, ions, or other biomolecules in its environment, which is crucial for understanding its stability, solubility, and potential applications copernicus.org. MD simulations can characterize details like the hydration layer around the polymer and its diffusion mdpi.com.

While direct MD studies on the specific polymer "this compound" were not found, the methodology is well-established for understanding the conformational dynamics and self-assembly of diverse polymeric and biomolecular systems, including those based on bile acids cdnsciencepub.comacs.orgrsc.orgescholarship.org.

Quantum Chemical Calculations for Reaction Mechanisms and Electronic Structure

Quantum Chemical (QC) calculations offer a theoretical framework to study the electronic structure and reaction mechanisms of molecules and macromolecules by solving the Schrödinger equation fiveable.mersc.orgcarlosborca.compku.edu.cn. These calculations provide detailed insights into molecular properties that are difficult to obtain experimentally, such as energy barriers, transition states, and electronic energy levels fiveable.me.

For a polymer like "this compound," quantum chemical calculations could be applied to:

Electronic Structure Analysis: Delve into the electronic properties of the polymeric backbone and side chains, including charge distribution, orbital interactions, and potential sites for chemical reactivity. Understanding the electronic structure is fundamental, especially when considering optical or electrochemical properties rsc.orgcmu.edu.

Reaction Mechanism Elucidation: Investigate the mechanisms of chemical reactions involving the polymer, such as degradation pathways, cross-linking reactions, or functionalization reactions. QC calculations can map potential energy surfaces to determine reaction pathways and identify transition states, providing insights into reaction kinetics and thermodynamics rsc.orgfiveable.mechemrxiv.orgfrontiersin.org. This is particularly useful for predicting how the polymer might behave under different chemical conditions or during synthesis.

Spectroscopic Property Prediction: Predict spectroscopic parameters (e.g., UV-Vis, IR, NMR) that can be compared with experimental data for structural characterization and validation columbia.eduacs.org.

While specific quantum chemical studies on "this compound" as a polymer were not found, QC methods are broadly applied to macromolecules and organic systems to understand their fundamental chemical behavior rsc.orgpeerj.com. The accuracy of these predictions depends on the chosen level of theory and basis set fiveable.mepeerj.com.

Docking Studies and Pharmacophore Modeling for Receptor Interactions

Molecular docking and pharmacophore modeling are computational techniques widely used in drug discovery and molecular design to understand how molecules interact with specific biological targets, such as proteins or receptors dergipark.org.trmdpi.comfrontiersin.org.

Molecular Docking: This method predicts the preferred orientation (binding pose) of a ligand (in this case, "this compound" or its fragments) when bound to a receptor, and estimates the binding affinity dergipark.org.trmdpi.comugm.ac.id. While most docking studies focus on small-molecule ligands, the principles could be extended to explore the interaction of shorter oligomers or specific motifs within "this compound" with biological targets. Bile acids (monomers) are known to interact with various receptors and transporters, such as the G protein-coupled bile acid receptor (GPBAR1/TGR5) or bile acid transporters (ASBT, NTCP) frontiersin.orgnih.govnih.govnih.govacs.org. These interactions are crucial for their physiological functions and pharmacological effects nih.govmdpi.com. Docking studies have, for instance, estimated the binding affinities of various bile acids towards drug transporters in intestinal bacteria nih.gov.

Pharmacophore Modeling: A pharmacophore model is an abstract 3D representation of the essential steric and electronic features that enable a molecule to interact with a specific biological target and elicit a biological response frontiersin.orgdergipark.org.trresearchgate.net. For bile acids, pharmacophore models have been developed to describe the molecular features necessary for recognition by receptors like GPBAR1 or transporters such as BSEP (bile salt export pump) frontiersin.orgnih.govacs.orgmdpi.com. These models can identify key features like hydrogen bond acceptors, donors, and hydrophobic regions that are critical for binding acs.orgmdpi.com.

For "this compound," these methods could potentially be used to:

Identify Binding Motifs: Pinpoint specific segments or conformational features within the polymer that are crucial for interacting with target proteins or membranes.

Predict Biological Activity: Although the polymer itself might not be a direct "drug," its interactions could influence physiological processes or be exploited for drug delivery applications. Bile acid derivatives are used as prodrugs to improve drug absorption and targeting nih.govnih.govmdpi.com.

Design Modified Polymers: Inform the rational design of functionalized "this compound" derivatives with enhanced or specific receptor interactions.

Illustrative Data Table: Docking Study Examples (Bile Acid Monomers)

Bile Acid (Monomer)Receptor/TransporterBinding Affinity / Score (e.g., kcal/mol)Key Interactions Predicted (Example)Reference
Deoxycholic Acid (DCA)Intestinal Bacteria TransportersVaried affinities; often lower than MKCHydrogen bonding, keto group influence on properties nih.gov nih.gov
Lithocholic Acid (LCA)GPBAR1Comparable to endogenous ligand(Pharmacophore features: specific HBA/HBD/hydrophobic regions) frontiersin.org frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bile Acid Polymer Design

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of compounds and their biological or physicochemical activities acs.orgresearchgate.netbiorxiv.orgnih.gov. The goal is to predict the activity of new, untested compounds based on their molecular descriptors biorxiv.org.

For "this compound" or related bile acid polymers, QSAR modeling could be invaluable for:

Predicting Polymer Properties: Correlating structural variations within the polymer (e.g., molecular weight, degree of branching, nature of repeating units, presence of specific functional groups) with desired properties, such as solubility, stability, self-assembly behavior, or interactions with biological systems.

Optimizing Design: Guiding the design of novel bile acid-based polymers with improved or tailored characteristics. By identifying key structural features contributing to a particular activity, QSAR models can streamline the synthesis of new materials researchgate.net. For example, 3D QSAR pharmacophore models have been developed for bile acid transporters to identify optimal structural requirements for uptake and design prodrugs nih.govmdpi.comnih.gov.

Virtual Screening: Screening large virtual libraries of potential bile acid polymer designs to identify promising candidates for further experimental investigation, thereby reducing the time and cost associated with synthesis and testing biorxiv.orgnih.govuc.ptmdpi.com.

QSAR models are typically developed by collecting chemical and biological data, calculating various molecular descriptors (1D, 2D, 3D, or nD), and then using machine learning or statistical techniques to correlate these descriptors with the activity biorxiv.orgnih.govuc.pt. Validation of the model is crucial to ensure its predictive ability nih.govmdpi.com. While direct QSAR studies on "this compound" were not identified, the approach is well-suited for the systematic design and optimization of polymeric materials, including those derived from bile acids uc.pt.

Multi-Scale Modeling Approaches for Complex Biological Systems

Multi-scale modeling is a sophisticated computational approach that integrates information and simulations across different spatial and temporal scales to understand complex systems mdpi.comwikipedia.orgnih.govresearchgate.netnih.govplos.org. Biological systems, including those involving polymers, are inherently multiscale, ranging from atomic-level interactions to cellular and tissue-level phenomena nih.govresearchgate.net.

For "this compound" or other bile acid polymers, multi-scale modeling could offer a comprehensive understanding by bridging:

Atomic/Molecular Scale (Nanometers, Picoseconds to Nanoseconds): Using methods like quantum chemistry (for electronic properties and reaction mechanisms) and atomistic molecular dynamics (for conformation, self-assembly of individual polymer chains, and local interactions) mdpi.comwikipedia.org. For instance, atomistic MD can provide high-resolution details on the stability of conformations and mechanisms of assembly researchgate.net.

Mesoscale (Nanometers to Micrometers, Nanoseconds to Microseconds): Employing coarse-grained molecular dynamics or dissipative particle dynamics to study the larger-scale self-assembly of polymer aggregates, phase behavior, and interactions with membranes or other biomolecules at a larger spatial and temporal scale than atomistic simulations mdpi.comcolumbia.edu. Bile acid-based polymers can form varied self-assembled structures, making mesoscale modeling relevant for understanding their morphology and stability cdnsciencepub.comrsc.orgacs.org.

Multi-scale modeling is essential for polymeric metamaterials to untangle complex interactions between material composition, microscale design, and macroscale performance mdpi.com. It allows for simultaneous evaluation of multiple tiers of resolution, providing access to behaviors not observable using single-scale techniques fiveable.me.

Illustrative Data Table: Scales in Multi-Scale Modeling

ScaleTypical Length ScaleTypical Time ScaleComputational MethodsContributions (Examples for Polymers)
Atomic/MolecularAngstroms - NanometersPicoseconds - NanosecondsQuantum Chemistry, Atomistic Molecular DynamicsElectronic structure, bond dynamics, local interactions, self-assembly initiation mdpi.comresearchgate.net
MesoscaleNanometers - MicrometersNanoseconds - MicrosecondsCoarse-Grained Molecular Dynamics, Dissipative Particle DynamicsAggregate morphology, phase transitions, polymer chain entanglements mdpi.comcolumbia.eduarxiv.org
ContinuumMicrometers - CentimetersMilliseconds - MinutesFinite Element Analysis, Reaction-Diffusion Equations, Agent-Based Models researchgate.netplos.orgBulk material properties, tissue interactions, drug delivery kinetics escholarship.orgnih.gov

Synthesis and Research on Novel Derivatives and Conjugates for Mechanistic Probes

Design and Synthesis of Bile Acid-Polymer Conjugates with Tunable Properties

The synthesis of bile acid-polymer conjugates focuses on leveraging the inherent properties of bile acids to create novel polymeric systems with specific functionalities. 3-hydroxy-polydeoxycholic acid, as a homopolymer derived from deoxycholic acid, exemplifies this approach, retaining the amphiphilic properties essential for diverse applications. ontosight.ai Various strategies are employed for their synthesis, including condensation reactions for this compound formation ontosight.ai, and more controlled polymerization methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization for other bile acid-containing polymers. researchgate.net These methods allow for precise control over polymer architecture and properties.

Grafting Bile Acid Moieties onto Existing Polymer Backbones

Grafting involves attaching bile acid moieties onto pre-existing polymer backbones, a method that modifies the properties of the base polymer while introducing bile acid-specific functionalities. Deoxycholic acid has been successfully grafted onto various natural and synthetic polymers. For instance, deoxycholic acid-modified chitosan (B1678972) has been developed to create self-assembling macromolecules, enhancing properties for non-viral gene delivery systems. uminho.ptmdpi.comsciencepublishinggroup.comresearchgate.netmdpi.com This modification significantly influences the polymer's hydrophobicity and its ability to form nanoparticles, which is vital for encapsulating and delivering various active agents. uminho.ptresearchgate.netmdpi.com Similarly, polymers containing bile acid pendant groups, such as those derived from the 3α-methacrylate derivative of cholic acid, have been prepared by free-radical polymerization. These polymers can form fibrils and further assemble into more complex structures, demonstrating their utility in biomimetic mineralization and as scaffolds for hard tissue engineering. nih.gov

Grafted Polymer BackboneBile Acid MoietyObserved Effect/Application
ChitosanDeoxycholic acidSelf-assembling macromolecules for non-viral gene delivery, improved hydrophobicity, nanoparticle formation. uminho.ptresearchgate.netmdpi.com
Hyaluronic acidDeoxycholic acidAmphiphilic conjugates for drug carriers (e.g., Paclitaxel), hydrophobic association. researchgate.net
Poly(ethylene terephthalate)Deoxycholic acidModified surfaces for specific applications. mdpi.com
Various (e.g., N-isopropylacrylamide)Cholic acid derivativesFormation of hydrogels and altered thermoresponsive properties. researchgate.net

Incorporating Bile Acids as Pendant or End-Group Functionalities

Bile acids can be incorporated into polymeric structures as pendant side groups, repeating units in the polymer backbone, or end-group functionalities. researchgate.netcdnsciencepub.comresearchgate.netresearchgate.netmagtech.com.cn This versatility arises from the multiple functional groups present on bile acids, particularly their hydroxyl groups (such as the 3-hydroxyl group of deoxycholic acid) and the carboxylic acid group. These groups can serve as initiation points for polymerization or as sites for covalent ligation. cdnsciencepub.com The incorporation of bile acid moieties allows for the precise tuning of the polymer's amphiphilicity, which is crucial for its self-assembly into structures like micelles and nanoparticles. researchgate.netcdnsciencepub.comresearchgate.net For example, cholic acid, with its multiple hydroxyl groups, has been used to initiate ring-opening polymerization, leading to star-shaped polylactides with potential applications in drug delivery and scaffolds for cell adhesion. cdnsciencepub.com Similarly, deoxycholic acid can be incorporated as a hydrophobic part of amphiphilic copolymers, like those based on chitosan, enabling the formation of micelles for drug encapsulation. mdpi.com

Development of Stimuli-Responsive Bile Acid-Based Polymeric Systems

Stimuli-responsive polymers are designed to undergo significant physical or chemical changes in response to environmental cues such as pH, temperature, light, or redox potential. researchgate.netmagtech.com.cnresearchgate.netnih.gov Bile acids are excellent candidates for constructing such systems due to their amphiphilic nature, rigid steroidal structure, and easily modifiable functional groups. researchgate.netmagtech.com.cn The introduction of bile acid units can enhance the biocompatibility and alter the chemical properties of these polymers, broadening their applications. researchgate.net

Examples of stimuli-responsive bile acid-based systems include:

pH-responsive polymers: Poly(bile acid) nanoparticles, for instance, can aggregate at low pH and become increasingly soluble or dispersed as the pH increases above 5.5. This pH-responsive behavior is highly beneficial for oral drug delivery, where they can protect encapsulated agents from the acidic stomach environment and release them in the higher pH of the intestine. google.com

Thermoresponsive polymers: Bile acids can be used as pendant chains in block copolymers to tune their thermoresponsive properties, such as the lower critical solution temperature (LCST). cdnsciencepub.com This allows for controlled drug delivery and tissue engineering applications where temperature changes trigger material transformations. cdnsciencepub.comresearchgate.netnih.gov

Metallogels: Bile acid derivatives conjugated with compounds like picolinic acid can form metallogels in the presence of metal ions (e.g., Cu2+). These gels can respond to various stimuli, including sonication, shaking, and changes in chemical species, demonstrating their potential in smart material applications. researchgate.net

These systems are particularly promising for controlled drug release and biosensors due to their ability to undergo changes like gel-sol transitions or volume alterations in response to specific stimuli. researchgate.netnih.gov

Isotopic Labeling Strategies for Metabolic Tracing and Mechanistic Elucidation

Isotopic labeling is a gold-standard methodology for investigating the metabolism of various compounds, including bile acids, in vivo and in vitro. Both stable isotopes (e.g., ¹³C, ¹⁵N) and radioactive isotopes have been extensively used to trace the synthesis, transport, and metabolic pathways of bile acids and their derivatives. mdpi.combioscientifica.com

Metabolic Tracing: Labeled bile acids, including those derived from deoxycholic acid, serve as powerful tools to understand their dynamics in biological systems. For example, stable isotope-labeled primary and secondary bile acids are used in human studies to evaluate bile acid synthesis, transport, and metabolism, including the classical and alternative pathways of cholesterol degradation to bile acids. mdpi.combioscientifica.comisotope.com

Mechanistic Elucidation: By administering labeled sterols or bile acids, researchers can quantify fractional turnover rates, pool sizes, and synthesis rates, providing insights into the regulation of cholesterol homeostasis and bile acid metabolism. mdpi.com Techniques like gas chromatography-mass spectrometry (GC-MS) are routinely employed to analyze the isotopic enrichment of biological samples, allowing for highly precise measurements of tracer and tracee simultaneously. mdpi.combioscientifica.comnih.gov The use of stable isotopes offers significant advantages by avoiding radioactivity exposure, enabling repeated studies, and permitting research in sensitive populations like children and pregnant women. mdpi.combioscientifica.com

Synthesis of Fluorescently Tagged Bile Acid Polymers for Imaging Research

The development of fluorescently tagged bile acid polymers is crucial for visualizing and studying the transport, distribution, and interactions of bile acids and their conjugates in biological systems. These probes enable functional in vitro and in vivo tests, particularly for evaluating the activity of bile acid transporters and understanding cellular processes. explorationpub.comresearchgate.netacs.orgnih.govnih.gov

Probe Design: Fluorescent bile acid derivatives are typically synthesized by covalently linking a fluorophore to the bile acid structure, often at positions like the 3-hydroxyl or 24-carboxyl group. explorationpub.comacs.org For example, 4-nitrobenzo-2-oxa-1,3-diazole (NBD) has been used as a labeling fluorophore and coupled to the 3-position of the steroid nucleus of various bile acids, including deoxycholic acid. acs.org

Imaging Applications: These fluorescent probes are invaluable for:

Transport Studies: Measuring and visualizing bile acid transport in liver cells and other cell types, including the characterization of hepatic and intestinal bile acid transporters such as NTCP (Na+/taurocholate cotransporting polypeptide) and ASBT (apical sodium-dependent bile acid transporter). explorationpub.comacs.orgnih.gov

Cellular Imaging: Investigating the colocalization of bile acids with intracellular receptors (e.g., farnesoid X receptor, FXR) and their trafficking within cells using techniques like immunofluorescence coupled with confocal microscopy. explorationpub.com

Membrane Dynamics: Assessing membrane composition and dynamics, as some fluorescent bile acids, like NBD-labeled lipids, can act as tracers for membrane studies. researchgate.net

Drug Interaction Studies: Evaluating the interference of drugs with bile acid transport, which is relevant for understanding drug-induced liver injury. explorationpub.comnih.gov

Fluorescently tagged deoxycholic acid polymers, though not explicitly detailed in the search results as "polymeric" fluorescent tags, would logically extend these concepts, allowing for the imaging of the polymeric structures themselves in biological contexts, offering insights into their aggregation, degradation, and interaction with cellular components.

Future Research Avenues and Emerging Concepts

Elucidating the Full Spectrum of Endogenous Polydeoxycholate Structures and Biotransformations

The understanding of endogenous polydeoxycholate structures and their biotransformations remains incomplete, presenting a significant avenue for future research. Polydeoxycholate, including 3-hydroxy-polydeoxycholic acid, has been identified in the lower gut of humans and hamsters as a major product of cholate (B1235396) metabolism, believed to be formed by gut bacteria. nih.gov However, the exact pathways for the microbial conversion of deoxycholic acid to polydeoxycholic acid and other bile acid derivatives require further elucidation. eiu.edu Current analytical methods often overlook polydeoxycholic acid in analyses of fecal bile acids, highlighting a need for more sensitive detection techniques and comprehensive characterization of these polymeric structures. eiu.edunih.gov Future efforts should focus on developing advanced analytical methodologies, potentially utilizing high-resolution mass spectrometry, to map the diverse array of endogenous polydeoxycholate forms and pinpoint the specific enzymes and microbial species involved in their biosynthesis and degradation. This comprehensive structural and mechanistic understanding is critical for appreciating their potential physiological impact. mdpi.com

Understanding the Physiological and Pathophysiological Relevance of Endogenous Bile Acid Polymers

The physiological and pathophysiological relevance of endogenous bile acid polymers, such as this compound, is an area ripe for extensive investigation. While bile acids generally play multifaceted roles as signaling molecules, regulating lipid and glucose metabolism, inflammation, and energy homeostasis, the specific contributions of their polymeric forms are less clear. nih.govnih.govfrontiersin.orgwikipedia.org Speculation suggests that polydeoxycholate formation in the gut might sequester bile acids into an insoluble form, thereby inhibiting their reabsorption and potentially contributing to the reduction of plasma cholesterol concentrations and the mitigation of coronary heart disease. nih.gov Beyond their classical functions in fat digestion and absorption, bile acids, including polymeric derivatives, have been implicated in various signaling pathways that regulate glucose and lipid metabolism, suggesting potential therapeutic applications in metabolic syndrome and type 2 diabetes. ontosight.ai Further research is needed to differentiate the specific biological activities of monomeric bile acids from their polymeric counterparts and to investigate their precise mechanisms of action in both health and disease states.

Exploiting Supramolecular Properties for Advanced Material Science (excluding specific applications)

Bile acids, with their rigid steroid backbone, facial amphiphilicity, and multiple functional groups, serve as excellent building blocks for the development of novel polymeric and supramolecular materials. cdnsciencepub.comacs.orgresearchgate.netnih.gov Their inherent capacity for self-assembly is particularly valuable for constructing soft materials. cdnsciencepub.com Researchers are increasingly exploring ways to incorporate bile acid moieties into polymer backbones or as pendant groups, creating materials with tunable properties. researchgate.netmagtech.com.cn These materials can exhibit interesting characteristics such as biocompatibility, high stability, optical activity, and responsiveness to various stimuli like pH and temperature. acs.orgmagtech.com.cn The design of novel molecular and supramolecular assemblies, including macrocycles and molecular tweezers, based on bile acid chemistry, demonstrates the versatility of these compounds in creating advanced structures for molecular recognition and beyond. mdpi.com Future research will continue to delve into the fundamental principles governing the self-assembly and supramolecular organization of bile acid polymers, aiming to understand and control their macroscopic properties for diverse applications in materials science.

Development of Novel Research Tools and Probes Based on Bile Acid Polymer Chemistry

The unique chemical and physical properties of bile acid polymers offer substantial opportunities for the development of novel research tools and probes. The need for more sensitive and specific analytical methods to detect and characterize polydeoxycholic acid in biological matrices has been explicitly highlighted. eiu.edunih.gov Advanced mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are pivotal for high-throughput and precise analysis of bile acid metabolites, including polymeric forms. nih.govuab.eduresearchgate.net Beyond analytical improvements, bile acid polymer chemistry can lead to functional probes. For instance, chemoproteomic strategies employing clickable and photoreactive bile acid-based probes combined with quantitative mass spectrometry have been successfully used to identify and profile bile acid-interacting proteins, thereby advancing the understanding of their regulatory roles in physiology and disease. acs.org Furthermore, the synthesis of bile acid-based polymers via methods like click chemistry has enabled the creation of materials that can stabilize nanoparticles, offering potential for novel sensing applications. acs.org The development of smart polymer-bile acid nanogels also exemplifies the potential for creating targeted delivery systems that can function as research tools for studying biological processes in specific tissues. nih.gov

Integration of Omics Data with Bile Acid Polymer Research for Systems-Level Understanding

A holistic understanding of bile acid polymers, including this compound, and their roles in biological systems necessitates the integration of multi-omics data. The sheer volume and complexity of data generated from genomics, proteomics, and metabolomics studies demand sophisticated approaches to reveal underlying biological mechanisms. diva-portal.org Recent studies have successfully integrated metagenomics (16S rRNA gene sequencing), metabolomics (including bile acid profiles), and transcriptomics to explore the intricate interplay between gut microbiota, bile acid metabolism, and host health, for example, in chronic liver injury or immunotherapy responses in inflammatory bowel disease. nih.govnih.gov This integrative approach allows for a systems-level view, identifying correlations between microbial composition, gene expression, and specific bile acid metabolites. By combining these diverse datasets, researchers can uncover the comprehensive regulatory networks influenced by bile acid polymers, providing deeper insights into their impact on metabolic homeostasis, immune function, and disease pathogenesis. Future research will increasingly leverage such integrated omics strategies to decode the complex signaling pathways and functional significance of these important biomolecules.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 3-hydroxy-polydeoxycholic acid in biological matrices?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with reverse-phase C18 columns and electrospray ionization (ESI) in negative ion mode. Calibrate with deuterated internal standards (e.g., d4-3-hydroxy-polydeoxycholic acid) to account for matrix effects. Sample preparation should include solid-phase extraction (SPE) using hydrophobic cartridges to isolate bile acids from plasma or fecal samples . Validate sensitivity (limit of detection ≤10 nM) and specificity against structural analogs like isodeoxycholic acid .

Q. How can researchers synthesize this compound with high purity for in vitro studies?

  • Methodological Answer : Optimize enzymatic hydroxylation of polydeoxycholic acid using recombinant CYP8B1 enzymes in a bioreactor. Monitor reaction progress via thin-layer chromatography (TLC) with sulfuric acid visualization. Purify via preparative HPLC (C18 column, isocratic elution with methanol:water (70:30) + 0.1% formic acid). Confirm purity (>98%) using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution MS .

Q. What are the primary biological roles of this compound in metabolic pathways?

  • Methodological Answer : Investigate its role in lipid metabolism using hepatocyte cell lines (e.g., HepG2). Treat cells with 10–100 µM this compound for 24–48 hours and measure changes in lipid droplet accumulation (Oil Red O staining) and gene expression (qPCR for PPARα and FXR targets). Compare results with wild-type bile acids to assess specificity .

Advanced Research Questions

Q. How does this compound modulate membrane permeability in gut microbiota?

  • Methodological Answer : Conduct fluorescence anisotropy assays with DPH-labeled bacterial membranes to measure changes in membrane fluidity. Combine with transcriptomic analysis (RNA-seq) of Bacteroides spp. exposed to 50 µM this compound. Validate findings using knockout strains lacking bile acid-inducible efflux pumps .

Q. What experimental strategies resolve contradictions in reported cytotoxicity thresholds for this compound?

  • Methodological Answer : Perform meta-analysis of existing data using multiple imputation (Rubin’s method) to address missing variables (e.g., cell line heterogeneity, serum concentration in media) . Replicate conflicting studies under standardized conditions (e.g., ATCC-certified cells, matched passage numbers, and serum-free media) to isolate confounding factors .

Q. How to design a longitudinal study assessing this compound accumulation in chronic liver disease models?

  • Methodological Answer : Use bile duct-ligated (BDL) rats or Cyp7a1−/− mice. Administer this compound via osmotic minipumps (0.5 mg/kg/day). Collect serial plasma samples for LC-MS quantification and liver biopsies for histopathology (H&E staining). Apply mixed-effects models to analyze time-dependent changes in bile acid pools and fibrosis markers .

Methodological Notes

  • Safety Protocols : Refer to GHS-compliant handling guidelines (e.g., EN 166 goggles, EN 374 gloves) due to skin/eye irritation risks .
  • Data Reproducibility : Include negative controls (e.g., heat-inactivated enzymes in synthesis) and pre-register experimental protocols on platforms like Open Science Framework.
  • Instrumentation : Calibrate LC-MS systems daily with NIST-traceable standards to minimize drift .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.